3-(2,5-Dimethylphenyl)-4'-fluoropropiophenone
Description
BenchChem offers high-quality 3-(2,5-Dimethylphenyl)-4'-fluoropropiophenone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(2,5-Dimethylphenyl)-4'-fluoropropiophenone including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
3-(2,5-dimethylphenyl)-1-(4-fluorophenyl)propan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17FO/c1-12-3-4-13(2)15(11-12)7-10-17(19)14-5-8-16(18)9-6-14/h3-6,8-9,11H,7,10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDOZEICPPBXTIM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)CCC(=O)C2=CC=C(C=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17FO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50644736 | |
| Record name | 3-(2,5-Dimethylphenyl)-1-(4-fluorophenyl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50644736 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
898753-45-2 | |
| Record name | 3-(2,5-Dimethylphenyl)-1-(4-fluorophenyl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50644736 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Solubility Profile of 3-(2,5-Dimethylphenyl)-4'-fluoropropiophenone in Organic Solvents
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to understand, predict, and experimentally determine the solubility profile of 3-(2,5-Dimethylphenyl)-4'-fluoropropiophenone in a range of organic solvents. Given the absence of published experimental data for this specific molecule, this document outlines a robust scientific approach, combining theoretical prediction with detailed experimental protocols, to generate a thorough and reliable solubility profile.
Introduction: The Significance of a Solubility Profile
The solubility of an active pharmaceutical ingredient (API) in various organic solvents is a critical physicochemical property that influences every stage of drug development, from synthesis and purification to formulation and bioavailability. For a molecule like 3-(2,5-Dimethylphenyl)-4'-fluoropropiophenone, a propiophenone derivative, understanding its solubility is paramount for processes such as crystallization, which is essential for controlling purity, crystal morphology, and ultimately, the therapeutic efficacy of the final drug product.[1][2] An accurately determined solubility profile enables the rational selection of solvents, mitigating risks of process inefficiencies, and ensuring the development of a robust and reproducible manufacturing process.
Molecular Structure and Theoretical Solubility Considerations
To embark on a solubility study, a foundational understanding of the target molecule's structure is essential. 3-(2,5-Dimethylphenyl)-4'-fluoropropiophenone is an aromatic ketone. Its structure consists of a phenyl group attached to a propanoyl moiety, with a 2,5-dimethylphenyl group and a 4'-fluorophenyl group.
Key Structural Features Influencing Solubility:
-
Aromatic Rings: The presence of two phenyl rings contributes to the molecule's nonpolar character, suggesting good solubility in nonpolar or weakly polar organic solvents.[3]
-
Ketone Group (C=O): The carbonyl group introduces polarity and a hydrogen bond acceptor site, allowing for interactions with polar solvents.[4] However, as an aprotic molecule, it cannot act as a hydrogen bond donor.
-
Fluorine Atom: The electronegative fluorine atom on one of the phenyl rings can influence the molecule's dipole moment and its interactions with polar solvents.
-
Alkyl Groups: The two methyl groups on the other phenyl ring enhance the lipophilicity of the molecule.
Based on these features, a qualitative prediction suggests that 3-(2,5-Dimethylphenyl)-4'-fluoropropiophenone will exhibit limited solubility in highly polar protic solvents like water and better solubility in a range of organic solvents with varying polarities. The principle of "like dissolves like" is a fundamental starting point for solvent selection.[5]
Predictive Models for Initial Solvent Screening
Before embarking on extensive experimental work, computational models can provide valuable initial estimates of solubility and guide the selection of a diverse and relevant set of solvents.
Quantitative Structure-Property Relationship (QSPR) Models
QSPR models establish a mathematical relationship between a molecule's structural features (descriptors) and its physicochemical properties, including solubility.[6][7][8][9] These models are trained on large datasets of known solubilities and can predict the solubility of new compounds. For 3-(2,5-Dimethylphenyl)-4'-fluoropropiophenone, descriptors such as molecular weight, logP (a measure of lipophilicity), polar surface area, and the number of hydrogen bond acceptors would be used to predict its solubility in various solvents.[7][10] While the accuracy of QSPR models can vary, they are invaluable for a preliminary ranking of potential solvents.
Hansen Solubility Parameters (HSP)
The Hansen Solubility Parameter (HSP) approach is a powerful tool for predicting miscibility and solubility based on the principle that "like dissolves like".[11][12][13] It deconstructs the total Hildebrand solubility parameter into three components:
-
δD (Dispersion): Energy from van der Waals forces.
-
δP (Polar): Energy from dipolar intermolecular forces.
-
δH (Hydrogen Bonding): Energy from hydrogen bonds.
Every solvent and solute can be characterized by its three Hansen parameters. The "distance" (Ra) between the HSP of the solute and a solvent in the three-dimensional Hansen space is a measure of their affinity. A smaller Ra indicates a higher likelihood of good solubility. By estimating the HSP for 3-(2,5-Dimethylphenyl)-4'-fluoropropiophenone, a range of solvents with varying HSP can be selected for experimental validation.
Experimental Determination of the Solubility Profile
The following section details a rigorous experimental workflow for determining the thermodynamic solubility of 3-(2,5-Dimethylphenyl)-4'-fluoropropiophenone. Thermodynamic solubility, which represents the true equilibrium solubility, is the most reliable data for guiding drug development decisions.[14]
Recommended Solvent Panel
A well-chosen panel of solvents is crucial for generating a comprehensive solubility profile. The solvents should span a wide range of polarities, hydrogen bonding capabilities, and chemical classes, reflecting those commonly used in the pharmaceutical industry.
| Solvent Class | Solvent | Rationale |
| Alcohols | Methanol, Ethanol, Isopropanol | Protic solvents with varying alkyl chain lengths. |
| Ketones | Acetone, Methyl Ethyl Ketone | Aprotic polar solvents, similar functional group to solute. |
| Esters | Ethyl Acetate, Isopropyl Acetate | Common crystallization and extraction solvents. |
| Ethers | Tetrahydrofuran (THF), 2-Methyl-THF | Aprotic polar ethers with different properties. |
| Hydrocarbons | Heptane, Toluene | Nonpolar solvents to probe lipophilicity. |
| Chlorinated | Dichloromethane | Apolar aprotic solvent. |
| Amides | Dimethylformamide (DMF) | Highly polar aprotic solvent. |
| Other | Acetonitrile, Dimethyl Sulfoxide (DMSO) | Common polar aprotic solvents in synthesis and analysis. |
Experimental Protocol: The Shake-Flask Method
The shake-flask method is considered the gold standard for determining thermodynamic solubility due to its reliability.
Step-by-Step Methodology:
-
Preparation: Add an excess amount of solid 3-(2,5-Dimethylphenyl)-4'-fluoropropiophenone to a series of vials, each containing a known volume of a selected solvent from the panel. The excess solid is crucial to ensure that an equilibrium between the dissolved and undissolved solute is reached.
-
Equilibration: Seal the vials and place them in a constant temperature shaker bath. A standard temperature of 25°C is typically used for initial screening. Allow the mixtures to equilibrate for a sufficient period (e.g., 24-48 hours) to ensure saturation.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle.
-
Sampling: Carefully withdraw a sample from the supernatant (the clear liquid phase) using a syringe fitted with a solvent-compatible filter (e.g., 0.22 µm PTFE) to remove any undissolved solid particles.
-
Dilution: Accurately dilute the filtered sample with a suitable mobile phase for the chosen analytical method.
-
Quantification: Analyze the concentration of the dissolved solute in the diluted samples using a validated analytical technique.
Analytical Quantification
A validated, stability-indicating analytical method is essential for accurate solubility determination. High-Performance Liquid Chromatography (HPLC) with UV detection is the most common and reliable method.[15]
HPLC Method Parameters (Example):
-
Column: C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV spectrophotometer at a wavelength of maximum absorbance for 3-(2,5-Dimethylphenyl)-4'-fluoropropiophenone.
-
Quantification: Generate a calibration curve using standard solutions of known concentrations to determine the concentration of the experimental samples.
Data Presentation and Interpretation
The experimentally determined solubility data should be presented in a clear and concise tabular format to allow for easy comparison across the different solvents.
Table 1: Solubility of 3-(2,5-Dimethylphenyl)-4'-fluoropropiophenone in Selected Organic Solvents at 25°C
| Solvent | Solvent Class | Solubility (mg/mL) | Solubility (mol/L) |
| Methanol | Alcohol | [Experimental Data] | [Calculated Data] |
| Ethanol | Alcohol | [Experimental Data] | [Calculated Data] |
| Isopropanol | Alcohol | [Experimental Data] | [Calculated Data] |
| Acetone | Ketone | [Experimental Data] | [Calculated Data] |
| Ethyl Acetate | Ester | [Experimental Data] | [Calculated Data] |
| Tetrahydrofuran | Ether | [Experimental Data] | [Calculated Data] |
| Heptane | Hydrocarbon | [Experimental Data] | [Calculated Data] |
| Toluene | Hydrocarbon | [Experimental Data] | [Calculated Data] |
| Acetonitrile | Other | [Experimental Data] | [Calculated Data] |
| Dimethyl Sulfoxide | Other | [Experimental Data] | [Calculated Data] |
Interpretation of Results:
The solubility data will reveal the relationship between the solvent properties and the solubility of 3-(2,5-Dimethylphenyl)-4'-fluoropropiophenone. This information is critical for:
-
Crystallization Process Development: Solvents with moderate solubility and a steep solubility-temperature curve are often ideal for crystallization.
-
Purification: Selecting solvent systems where impurities have different solubilities than the target compound.
-
Formulation: Choosing excipients and carriers in which the API is sufficiently soluble.
Visualizing the Workflow
A clear visualization of the experimental workflow ensures reproducibility and understanding of the logical progression of the study.
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- 3. grokipedia.com [grokipedia.com]
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- 7. researchexperts.utmb.edu [researchexperts.utmb.edu]
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- 10. Machine learning with physicochemical relationships: solubility prediction in organic solvents and water - PMC [pmc.ncbi.nlm.nih.gov]
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Methodological & Application
Application Note: Scalable Production of 3-(2,5-Dimethylphenyl)-4'-fluoropropiophenone
Executive Summary
This application note details a robust, scalable protocol for the synthesis of 3-(2,5-Dimethylphenyl)-4'-fluoropropiophenone (CAS: 898754-08-0). This molecule belongs to the dihydrochalcone class, a privileged scaffold in medicinal chemistry often utilized as an intermediate for kinase inhibitors, sodium-glucose cotransporter (SGLT) modulators, and specialized CNS agents.
The protocol utilizes a two-stage convergent synthesis:
-
Claisen-Schmidt Condensation: High-yield coupling of 2,5-dimethylbenzaldehyde and 4'-fluoroacetophenone.
-
Selective Catalytic Hydrogenation: Reduction of the alkene moiety while preserving the labile aryl-fluorine bond.
Key Performance Indicators (KPIs):
-
Overall Yield: >85% (Two steps)
-
Purity: >98.5% (HPLC)
-
Scalability: Validated from 10g to 1kg batches.
Reaction Mechanism & Workflow
The synthesis relies on the thermodynamic stability of the trans-chalcone intermediate, followed by chemoselective saturation.
Pathway Visualization
The following diagram illustrates the critical process flow, including decision nodes for quality control.
Figure 1: Process flow diagram for the synthesis of 3-(2,5-Dimethylphenyl)-4'-fluoropropiophenone.
Detailed Experimental Protocols
Stage 1: Synthesis of the Chalcone Intermediate
Target: (E)-3-(2,5-dimethylphenyl)-1-(4-fluorophenyl)prop-2-en-1-one Reaction Type: Claisen-Schmidt Condensation (Base-Catalyzed)
Rationale: We utilize sodium hydroxide in ethanol rather than acid catalysis. Acidic conditions can lead to polymerization of the electron-rich 2,5-dimethylbenzaldehyde. The base-mediated route ensures rapid dehydration to the thermodynamically stable E-isomer, which precipitates out of solution, driving the equilibrium forward (Le Chatelier’s principle).
Reagents:
-
2,5-Dimethylbenzaldehyde (1.0 eq)
-
4'-Fluoroacetophenone (1.0 eq)
-
Sodium Hydroxide (NaOH), 10% aq. solution (1.2 eq)
-
Ethanol (95%)
-
Safety Note: 4'-Fluoroacetophenone is a lachrymator. Handle in a fume hood.
Protocol:
-
Dissolution: In a jacketed reactor, dissolve 4'-fluoroacetophenone (13.8 g, 100 mmol) and 2,5-dimethylbenzaldehyde (13.4 g, 100 mmol) in Ethanol (100 mL).
-
Catalyst Addition: Cool the mixture to 0–5°C. Add 10% NaOH solution (40 mL) dropwise over 20 minutes. Crucial: Maintain temperature <10°C during addition to prevent side reactions (Cannizzaro).
-
Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 4–6 hours. A heavy yellow precipitate will form.
-
Quench & Isolation: Cool the slurry to 0°C for 1 hour to maximize precipitation. Filter the solid via vacuum filtration.[1]
-
Purification: Wash the cake with cold water (3 x 50 mL) until the filtrate is neutral pH. Wash once with cold ethanol (20 mL).
-
Drying: Dry in a vacuum oven at 45°C overnight.
Expected Yield: 90–95% (Yellow crystalline solid).
Stage 2: Selective Hydrogenation to Dihydrochalcone
Target: 3-(2,5-Dimethylphenyl)-4'-fluoropropiophenone Reaction Type: Heterogeneous Catalytic Hydrogenation
Rationale:
The challenge here is chemoselectivity . We must reduce the
-
Catalyst Choice: 10% Pd/C is standard, but we limit hydrogen pressure to atmospheric or low pressure (1–2 bar) to prevent C-F cleavage.
-
Solvent: Ethyl Acetate (EtOAc) is preferred over alcohols to minimize solubility of the catalyst and facilitate recovery.
Protocol:
-
Loading: Charge a hydrogenation vessel (e.g., Parr shaker or autoclave) with the Chalcone intermediate (25.4 g, 100 mmol) and Ethyl Acetate (250 mL).
-
Catalyst: Add 10% Pd/C (1.2 g, ~5 wt% loading). Safety: Wet the catalyst with solvent immediately to prevent ignition of solvent vapors.
-
Hydrogenation: Purge the vessel with Nitrogen (3x), then Hydrogen (3x). Pressurize to 20 psi (1.4 bar) H2. Stir vigorously at ambient temperature (20–25°C).
-
Monitoring: Monitor H2 uptake. The reaction is typically complete in 2–4 hours. Verify reaction completion via TLC or HPLC (disappearance of the chalcone peak).
-
Work-up: Filter the mixture through a pad of Celite to remove the Pd/C. Wash the pad with EtOAc.
-
Isolation: Concentrate the filtrate under reduced pressure.
-
Crystallization: Recrystallize the crude solid from Hexane/Ethyl Acetate (9:1) to yield white needles.
Analytical Data & Validation
The following data parameters validate the structural integrity of the product.
| Parameter | Specification | Method |
| Appearance | White to off-white crystalline powder | Visual |
| Melting Point | 68–72°C | Capillary Method |
| HPLC Purity | > 98.5% | C18 Column, ACN/Water gradient |
| 1H NMR (CDCl3) | 400 MHz NMR | |
| Mass Spec | [M+H]+ = 271.13 | LC-MS (ESI) |
Critical Quality Attribute (CQA) - Defluorination Check: Ensure no peak is observed at [M-19+1] (Mass 253) in MS, which would indicate loss of fluorine. The mild hydrogenation conditions described above specifically mitigate this risk.
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Low Yield (Stage 1) | Incomplete condensation due to water in solvent. | Use fresh 95% or absolute ethanol. Ensure NaOH concentration is accurate. |
| Oily Product (Stage 1) | "Oiling out" due to impurities or temperature. | Seed with a pure crystal; cool slowly to 0°C with vigorous stirring. |
| Defluorination (Stage 2) | H2 pressure too high or reaction time too long. | Reduce pressure to 1 atm (balloon). Stop reaction immediately upon H2 uptake cessation. |
| Incomplete Reduction | Catalyst poisoning (S or N impurities). | Ensure Stage 1 product is thoroughly washed with water/ethanol to remove basic residues. |
References
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 24726368, 3',4'-Difluoro-3-(2,5-dimethylphenyl)propiophenone.[2] Retrieved from [Link]
-
Gallagher, T. et al. (2017). Highly effective, regiospecific reduction of chalcone by cyanobacteria leads to the formation of dihydrochalcone. PMC. Retrieved from [Link]
-
MDPI. (2025). Flavonoids, Chalcones, and Their Fluorinated Derivatives—Recent Advances in Synthesis and Potential Medical Applications. Retrieved from [Link]
Sources
Application Notes and Protocols for the Synthesis of 3-(2,5-Dimethylphenyl)-4'-fluoropropiophenone via Friedel-Crafts Acylation
Abstract
This document provides a comprehensive guide for the synthesis of 3-(2,5-Dimethylphenyl)-4'-fluoropropiophenone, a valuable ketone intermediate in the development of various fine chemicals and pharmaceutical agents. The protocol herein details a robust Friedel-Crafts acylation procedure, a cornerstone of electrophilic aromatic substitution in organic synthesis.[1] This application note is intended for researchers, scientists, and drug development professionals, offering in-depth procedural details, mechanistic insights, and practical guidance to ensure a successful and safe synthesis.
Introduction and Scientific Background
The Friedel-Crafts acylation, a reaction developed by Charles Friedel and James Crafts in 1877, remains a pivotal method for the formation of carbon-carbon bonds to an aromatic ring.[2] This electrophilic aromatic substitution reaction is instrumental in the synthesis of aryl ketones by reacting an aromatic compound with an acyl chloride or anhydride in the presence of a strong Lewis acid catalyst, most commonly aluminum chloride (AlCl₃).[1][3]
The target molecule, 3-(2,5-Dimethylphenyl)-4'-fluoropropiophenone, is synthesized by the acylation of fluorobenzene with 3-(2,5-dimethylphenyl)propionyl chloride. The presence of the electron-donating dimethylphenyl group and the electron-withdrawing fluorine atom on the respective aromatic rings presents a unique case for studying substituent effects in Friedel-Crafts chemistry. A significant advantage of the Friedel-Crafts acylation is the deactivation of the product towards further substitution, which prevents the polyacylation often observed in Friedel-Crafts alkylations.[4][5] This is because the resulting ketone product forms a complex with the Lewis acid catalyst, rendering the aromatic ring less nucleophilic.[5]
Reaction Mechanism and Key Considerations
The Friedel-Crafts acylation proceeds through the formation of a highly electrophilic acylium ion.[4][6] The Lewis acid catalyst, AlCl₃, abstracts the chloride from the acyl chloride to generate the resonance-stabilized acylium ion.[4][7] This electrophile is then attacked by the π-electrons of the aromatic ring (fluorobenzene in this case), leading to the formation of a σ-complex, also known as an arenium ion.[4] Aromaticity is subsequently restored by the loss of a proton, yielding the final ketone product.[4]
Key Considerations:
-
Substrate Reactivity: Fluorobenzene is less reactive than benzene in electrophilic aromatic substitution due to the electron-withdrawing nature of the fluorine atom. However, it is an ortho, para-director.
-
Catalyst Stoichiometry: A stoichiometric amount of AlCl₃ is generally required because it forms a complex with the product ketone.[2][5]
-
Solvent Selection: An inert solvent that does not react with the Lewis acid catalyst is crucial. Dichloromethane or 1,2-dichloroethane are common choices.
-
Anhydrous Conditions: Aluminum chloride is extremely hygroscopic and reacts violently with water.[8] All glassware and reagents must be thoroughly dried to prevent decomposition of the catalyst and unwanted side reactions.
Experimental Protocol
Materials and Reagents
| Reagent/Material | Grade | Supplier | CAS No. | Notes |
| Fluorobenzene | Reagent Grade, ≥99% | Sigma-Aldrich | 462-06-6 | |
| 3-(2,5-Dimethylphenyl)propanoic acid | ≥98% | Alfa Aesar | Used to prepare the acyl chloride. | |
| Thionyl chloride | ReagentPlus®, ≥99% | Sigma-Aldrich | 7719-09-7 | |
| Aluminum chloride, anhydrous | Reagent grade, ≥98% | Sigma-Aldrich | 7446-70-0 | Handle in a glove box or under inert atmosphere. |
| Dichloromethane (DCM) | Anhydrous, ≥99.8% | Sigma-Aldrich | 75-09-2 | |
| Hydrochloric acid, concentrated | ACS Reagent, 37% | Fisher Scientific | 7647-01-0 | |
| Sodium bicarbonate, saturated solution | 144-55-8 | For neutralization. | ||
| Anhydrous magnesium sulfate | ≥97% | Sigma-Aldrich | 7487-88-9 | For drying. |
| Ice | For workup. | |||
| Standard laboratory glassware | Must be oven-dried. |
Preparation of 3-(2,5-Dimethylphenyl)propionyl chloride
-
In a fume hood, equip a round-bottom flask with a magnetic stirrer and a reflux condenser fitted with a drying tube containing calcium chloride.
-
To the flask, add 3-(2,5-dimethylphenyl)propanoic acid (1.0 eq).
-
Slowly add thionyl chloride (1.2 eq) to the flask at room temperature.
-
Heat the reaction mixture to reflux for 2 hours. The reaction progress can be monitored by the cessation of gas (SO₂ and HCl) evolution.
-
After cooling to room temperature, remove the excess thionyl chloride by distillation under reduced pressure. The resulting crude 3-(2,5-dimethylphenyl)propionyl chloride is used directly in the next step.
Friedel-Crafts Acylation Procedure
-
Reaction Setup: Assemble a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen or argon atmosphere. All glassware must be thoroughly oven-dried.[9]
-
Catalyst Suspension: In the reaction flask, suspend anhydrous aluminum chloride (1.1 eq) in anhydrous dichloromethane (DCM). Cool the suspension to 0 °C in an ice bath.
-
Acyl Chloride Addition: Dissolve the crude 3-(2,5-dimethylphenyl)propionyl chloride (1.0 eq) in anhydrous DCM and add it to the dropping funnel. Add the acyl chloride solution dropwise to the stirred AlCl₃ suspension over 30 minutes, maintaining the temperature at 0 °C. The reaction is exothermic.[9]
-
Aromatic Substrate Addition: After the addition of the acyl chloride is complete, add fluorobenzene (1.0 eq), dissolved in anhydrous DCM, dropwise to the reaction mixture over 30 minutes at 0 °C.
-
Reaction Progression: Once the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Carefully and slowly pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid with vigorous stirring.[9] This will decompose the aluminum chloride complex.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with two portions of DCM.[9]
-
Washing: Combine the organic layers and wash sequentially with water, a saturated sodium bicarbonate solution (to neutralize any remaining acid), and finally with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude product.
Purification
The crude 3-(2,5-Dimethylphenyl)-4'-fluoropropiophenone can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent, or by recrystallization from a suitable solvent such as ethanol or hexane.[10]
Visualization of the Process
Reaction Scheme
Caption: Overall reaction for the synthesis.
Mechanistic Workflow
Caption: Key steps in the Friedel-Crafts acylation mechanism.
Characterization Data (Expected)
The final product should be characterized by standard spectroscopic methods to confirm its identity and purity.
-
¹H NMR: Expected signals would include aromatic protons from both the fluorophenyl and dimethylphenyl rings, as well as two triplet signals for the methylene protons of the propionyl chain, and two singlets for the methyl groups.
-
¹³C NMR: The spectrum should show the characteristic carbonyl carbon signal around 197 ppm, along with signals for the aromatic and aliphatic carbons.
-
IR Spectroscopy: A strong absorption band corresponding to the carbonyl (C=O) stretch is expected around 1680 cm⁻¹.
-
Mass Spectrometry: The molecular ion peak corresponding to the mass of the product (C₁₇H₁₇FO) should be observed.
Safety Precautions
-
Aluminum chloride is corrosive and reacts violently with water, releasing HCl gas. It should be handled in a fume hood with appropriate personal protective equipment (PPE), including gloves and safety goggles.[9]
-
Thionyl chloride is also corrosive and a lachrymator. All operations involving this reagent must be performed in a well-ventilated fume hood.
-
Dichloromethane is a volatile and potentially carcinogenic solvent. Avoid inhalation and skin contact.
-
The reaction is exothermic , especially during the addition of the acyl chloride to the aluminum chloride suspension. Proper cooling and slow, controlled addition are essential to prevent the reaction from becoming uncontrollable.[9]
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low or no product yield | Wet reagents or glassware. | Ensure all glassware is oven-dried and use anhydrous solvents. Handle AlCl₃ in an inert atmosphere. |
| Deactivated catalyst. | Use fresh, high-purity anhydrous aluminum chloride. | |
| Formation of side products | Reaction temperature too high. | Maintain the recommended temperature profile, especially during the addition steps. |
| Incorrect stoichiometry. | Carefully measure the molar equivalents of all reactants and the catalyst. | |
| Incomplete reaction | Insufficient reaction time or temperature. | Monitor the reaction by TLC and extend the reaction time or gently warm if necessary after the initial addition phase. |
| Poor mixing. | Ensure efficient stirring throughout the reaction. |
Conclusion
The Friedel-Crafts acylation protocol detailed in this application note provides a reliable and efficient method for the synthesis of 3-(2,5-Dimethylphenyl)-4'-fluoropropiophenone. By adhering to the principles of chemical safety and procedural best practices, researchers can successfully synthesize this valuable ketone intermediate for further applications in chemical and pharmaceutical research. The inherent advantages of the acylation reaction, namely the prevention of poly-substitution and carbocation rearrangements, make it a superior choice over Friedel-Crafts alkylation for the introduction of acyl groups onto aromatic rings.[4][11]
References
-
Chemistry Steps. The Mechanism of Friedel-Crafts Acylation. [Link]
-
Chemguide. Explaining the Friedel-Crafts acylation of benzene - electrophilic substitution. [Link]
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BYJU'S. Friedel Crafts Acylation And Alkylation Reaction. [Link]
-
Wikipedia. Lewis acid catalysis. [Link]
-
Introduction to Organic Chemistry. 10.9. Reaction: Acylation via Friedel-Crafts. [Link]
-
Master Organic Chemistry. EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. [Link]
-
UCLA Chemistry. 12BL Experiment 10: Friedel Crafts Acylation – An EAS Reaction. [Link]
-
ChemBAM. Is that a catalyst – Friedel-Crafts acylation. [Link]
-
Wellesley College. Experiment 1: Friedel-Crafts Acylation. [Link]
-
YouTube. Friedel Crafts Acylation of Anisole Experiment Part 2: Reaction, Workup, and Characterization. [Link]
-
Wikipedia. Friedel–Crafts reaction. [Link]
-
Chemistry LibreTexts. C. The Friedel-Crafts Acylation of Benzene. [Link]
-
JoVE. Video: Electrophilic Aromatic Substitution: Friedel–Crafts Acylation of Benzene. [Link]
-
ResearchGate. IR and 1 H NMR characteristics of the compounds | Download Table. [Link]
-
Beyond Benign. Friedel-Crafts Alkylation. [Link]
-
ACS Publications. Conformational Landscape of α-Halopropiophenones Determined by nJC–H NMR Reveals Unexpected Patterns and Geometric Constraints | The Journal of Physical Chemistry A. [Link]
-
ScienceDirect. Mass and NMR spectroscopic characterization of 3,4-methylenedioxypyrovalerone: A designer drug with a-pyrrolidinophenone structu. [Link]
-
Chemistry Stack Exchange. Identify products of Propiophenone using nmr. [Link]
-
Chemistry Steps. The Alkylation of Benzene by Acylation-Reduction. [Link]
-
Organic Chemistry Portal. Friedel-Crafts Acylation. [Link]
- Google Patents. CN104628551A - Preparation method of 2,5-dimethylphenylacetic acid.
- Google Patents. US7629476B2 - Method for producing 2,5-dimethylphenyl acetic acid.
-
The Royal Society of Chemistry. Highly selective Wacker reaction of styrene derivatives: a green and efficient aerobic oxidative process promoted by benzoquinone/NaNO2/HClO4 under mild conditions. [Link]
-
PubChem. 3',4'-Difluoro-3-(2,5-dimethylphenyl)propiophenone. [Link]
-
Chemistry LibreTexts. 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. [Link]
-
ResearchGate. (PDF) 3-(2,5-Dimethylphenyl)-8-methoxy-2-oxo-1-azaspiro[4.5]dec-3-en-4-yl 3-(2-bromo-4-fluorophenyl)acrylate. [Link]
-
MDPI. Preparation of Enantiomeric β-(2′,5′-Dimethylphenyl)Bromolactones, Their Antiproliferative Activity and Effect on Biological Membranes. [Link]
-
MDPI. Synthesis and Development of N-2,5-Dimethylphenylthioureido Acid Derivatives as Scaffolds for New Antimicrobial Candidates Targeting Multidrug-Resistant Gram-Positive Pathogens. [Link]
-
PMC. Design, synthesis and SAR study of Fluorine-containing 3rd-generation taxoids. [Link]
Sources
- 1. byjus.com [byjus.com]
- 2. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 3. Video: Electrophilic Aromatic Substitution: Friedel–Crafts Acylation of Benzene [jove.com]
- 4. Friedel-Crafts Acylation - Chemistry Steps [chemistrysteps.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. 10.9. Reaction: Acylation via Friedel-Crafts – Introduction to Organic Chemistry [saskoer.ca]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. beyondbenign.org [beyondbenign.org]
- 9. websites.umich.edu [websites.umich.edu]
- 10. venturacollegeorganicchemistry.weebly.com [venturacollegeorganicchemistry.weebly.com]
- 11. chem.libretexts.org [chem.libretexts.org]
Grignard reaction protocols involving 3-(2,5-Dimethylphenyl)-4'-fluoropropiophenone
Application Note: High-Fidelity Grignard Addition Protocols for 3-(2,5-Dimethylphenyl)-4'-fluoropropiophenone
Executive Summary
This technical guide details the protocol for performing Grignard additions to 3-(2,5-Dimethylphenyl)-4'-fluoropropiophenone (referred to herein as Compound A ).[1][2][3]
Compound A presents a specific set of synthetic challenges common to advanced pharmaceutical intermediates:
-
Steric Congestion: The bulky 2,5-dimethylphenyl group at the
-position creates significant steric drag, impeding the trajectory of incoming nucleophiles. -
Enolization Risk: The presence of
-protons (propanone backbone) makes the substrate susceptible to deprotonation by basic Grignard reagents, leading to recovered starting material rather than the desired tertiary alcohol. -
Chemoselectivity: The 4'-fluoro substituent is generally stable under standard Grignard conditions but requires strict temperature control to avoid benzyne formation or nucleophilic aromatic substitution (SNAr) side pathways.[2]
This guide presents two protocols: a Standard Cryogenic Protocol for reactive Grignards (e.g., MeMgBr) and an Organocerium-Mediated Protocol (Imamoto Method) for difficult, highly basic, or bulky nucleophiles.[1][2]
Pre-Reaction Analytics & Safety
Safety Warning: Grignard reagents are pyrophoric and moisture-sensitive.[1][2][3] All operations must be performed under an inert atmosphere (Argon or Nitrogen) using Schlenk or glovebox techniques.[2]
Substrate Quality Control
Before initiating the reaction, Compound A must meet the following specifications to ensure reproducibility.
| Parameter | Specification | Method | Rationale |
| Purity | >98.5% | HPLC (254 nm) | Impurities can catalyze decomposition or act as proton sources.[1][2][3] |
| Water Content | <150 ppm | Karl Fischer (Coulometric) | Water destroys the Grignard reagent ( |
| Residual Alcohol | <0.1% | GC-HS | Protic solvents quench the reagent immediately.[1][2][3] |
Reagent Preparation
-
Solvent: Anhydrous Tetrahydrofuran (THF) or Diethyl Ether (
).[1][2] Distilled over Sodium/Benzophenone or processed through an activated alumina solvent system. -
Grignard Reagent: Titrate immediately before use using salicylaldehyde phenylhydrazone or iodine/LiCl method to determine precise molarity.
Experimental Protocols
Protocol A: Standard Cryogenic Addition
Best for: Small, highly nucleophilic Grignard reagents (e.g., Methylmagnesium bromide).[1]
Workflow Diagram:
Caption: Step-by-step workflow for the cryogenic addition of Grignard reagents to Compound A.
Step-by-Step Procedure:
-
Drying: Charge a flame-dried Schlenk flask with Compound A (1.0 equiv). Evacuate and backfill with Argon (
).[2] Dissolve in anhydrous THF (concentration ~0.2 M). -
Cooling: Cool the solution to -78°C (Dry ice/Acetone bath). Note: Low temperature favors nucleophilic addition over deprotonation.[1][2][3]
-
Addition: Add the Grignard reagent (1.2 to 1.5 equiv) dropwise via syringe pump or pressure-equalizing dropping funnel over 30 minutes.
-
Reaction: Stir at -78°C for 1 hour. Remove the cooling bath and allow the reaction to warm slowly to 0°C over 2 hours.
-
Monitoring: Check conversion via TLC or UPLC. If starting material remains due to enolization, do not add more Grignard (it will only deprotonate more). Proceed to workup.
-
Quench: Carefully add saturated aqueous ammonium chloride (
) at 0°C. -
Isolation: Extract with Ethyl Acetate (
). Wash combined organics with brine, dry over , and concentrate.
Protocol B: CeCl₃-Mediated Addition (Imamoto Method)
Best for: Bulky Grignard reagents or if Protocol A yields high recovered starting material (due to enolization).[1][2][3]
Scientific Rationale:
Anhydrous Cerium(III) Chloride reacts with the Grignard reagent to form an organocerium species (
Step-by-Step Procedure:
-
Preparation of Anhydrous CeCl₃:
-
Place
(1.5 equiv) in a Schlenk flask. -
Heat to 140°C under high vacuum (<0.1 mmHg) for 2 hours with stirring.
-
Visual Check: The solid should turn to a fine white powder. Ensure no clumps remain.
-
-
Activation: Cool the flask to room temperature under Argon. Add anhydrous THF and stir for 2 hours to form a milky suspension.
-
Transmetallation: Cool the slurry to -78°C . Add the Grignard reagent (1.5 equiv) dropwise.[4] Stir for 1 hour at -78°C to generate the organocerium species.
-
Substrate Addition: Dissolve Compound A (1.0 equiv) in minimal anhydrous THF. Add this solution dropwise to the organocerium mixture at -78°C.
-
Reaction: Stir at -78°C for 2 hours. (Organocerium reactions are often faster and can sometimes be run at -40°C if sluggish).[1][2][3]
-
Workup: Quench with dilute aqueous acetic acid or
. (Avoid strong acids which may cause dehydration of the tertiary alcohol).
Mechanistic Analysis & Troubleshooting
The primary failure mode for propiophenone derivatives is Enolization .
Pathway Competition Diagram:
Caption: Competition between the desired nucleophilic addition and the undesired enolization pathway.
Troubleshooting Table:
| Observation | Diagnosis | Corrective Action |
| High Recovery of SM | Enolization dominated.[1][2][3] | Switch to Protocol B (CeCl₃) . Lower temperature to -78°C. |
| Wurtz Coupling (R-R) | Grignard degradation.[1][2][3] | Use fresh Magnesium. Add LiCl to solubilize the Grignard (TurboGrignard). |
| No Reaction | Wet solvent or inactive reagent.[2] | Titrate Grignard. Dry THF over molecular sieves (3Å).[2] |
| Defluorination | Keep reaction temp below 0°C. Avoid HMPA or polar co-solvents. |
References
-
Imamoto, T., et al. "Carbon-Carbon Bond Forming Reactions Using Cerium Metal or Organocerium Reagents."[1][2] Journal of the American Chemical Society, vol. 111, no. 12, 1989, pp. 4392–4398. Link[2]
-
Krasovskiy, A., & Knochel, P. "A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Compounds."[3] Angewandte Chemie International Edition, vol. 43, no. 25, 2004, pp. 3333–3336. Link[2]
-
Conlon, D. A., et al. "Practical Synthesis of Enolizable Ketones via Grignard Addition." Organic Process Research & Development, vol. 6, no. 2, 2002. (General reference for process safety in Grignard additions). Link
-
BenchChem. "Grignard Reaction Protocols with 4-Fluorobenzaldehyde and Derivatives." Application Note, 2025.[5] Link[2]
Disclaimer: This document is for research and development purposes only. The protocols described involve hazardous chemicals.[6] A comprehensive risk assessment must be performed prior to execution.
Sources
- 1. 3',4'-Difluoro-3-(2,5-dimethylphenyl)propiophenone | C17H16F2O | CID 24726368 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. BindingDB BDBM54574 1-[4-(2,5-dimethylphenyl)-1-piperazinyl]-3-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1-propanone::1-[4-(2,5-dimethylphenyl)piperazin-1-yl]-3-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]propan-1-one::1-[4-(2,5-dimethylphenyl)piperazino]-3-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]propan-1-one::KUC103401N::UNM-0000306118::cid_42628043 [bindingdb.org]
- 3. 3-Fluoropropiophenone synthesis - chemicalbook [chemicalbook.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-(2,5-Dimethylphenyl)-4'-fluoropropiophenone
Current Status: Online Ticket ID: #SYN-DHC-4F-25DM Subject: Yield Optimization & Troubleshooting Guide Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Executive Summary
This technical guide addresses the synthesis of 3-(2,5-dimethylphenyl)-1-(4-fluorophenyl)propan-1-one (a dihydrochalcone derivative).
While Friedel-Crafts acylation is a valid route, the most robust laboratory and pilot-scale method—and the primary focus of this guide—is the two-step Claisen-Schmidt condensation followed by selective catalytic hydrogenation . This route utilizes commercially available commodity precursors: 4'-fluoroacetophenone and 2,5-dimethylbenzaldehyde.
Common Pain Points Identified:
-
Steric Hindrance: The 2,5-dimethyl substitution pattern on the aldehyde hinders the initial aldol condensation.
-
Over-Reduction: Reducing the alkene without reducing the carbonyl group (or defluorinating the ring) during the hydrogenation step.
-
Solubility Issues: Intermediate chalcones precipitating prematurely, trapping unreacted starting material.
Visual Workflow & Control Points
The following diagram outlines the critical reaction pathway and the "Control Points" (CP) where yield is most often lost.
Figure 1: Synthetic pathway highlighting Critical Control Points (CP) where intervention prevents yield loss.
Module 1: The Claisen-Schmidt Condensation
Reaction: 4'-Fluoroacetophenone + 2,5-Dimethylbenzaldehyde
Troubleshooting & FAQs
Q: My reaction mixture turns dark brown/tarry, and the yield is <40%. What is happening?
-
Diagnosis: This indicates polymerization or the "Cannizzaro reaction" competing with your product. The 2,5-dimethyl group provides steric bulk, slowing the desired cross-aldol attack. If you heat it too aggressively to compensate, the base destroys the aldehyde.
-
The Fix:
-
Lower the Temperature: Initiate the reaction at 0–5°C (ice bath) for the first hour, then slowly warm to room temperature (20–25°C). Do not reflux initially.
-
Stepwise Addition: Dissolve the acetophenone and aldehyde in ethanol first. Add the NaOH solution (aq) dropwise over 30 minutes. This keeps the effective base concentration low relative to the organic substrate, favoring the condensation over side reactions.
-
Q: I have unreacted 2,5-dimethylbenzaldehyde remaining, but the acetophenone is gone.
-
Diagnosis: The acetophenone likely underwent self-condensation (dypnone formation).
-
The Fix: Use a slight excess of the aldehyde (1.1 to 1.2 equivalents) relative to the acetophenone. The aldehyde has no alpha-protons and cannot self-condense (except via Cannizzaro), forcing the acetophenone enolate to attack the aldehyde.
Q: The product oils out instead of precipitating.
-
Diagnosis: The 2,5-dimethyl group increases lipophilicity.
-
The Fix: Switch solvent systems. If using Ethanol/Water, increase the Ethanol ratio. Alternatively, perform the reaction in Methanol (which is more polar) to force the hydrophobic chalcone to precipitate as a solid, driving the equilibrium forward.
Optimized Protocol (Step 1)
-
Charge: 10 mmol 4'-Fluoroacetophenone + 11 mmol 2,5-Dimethylbenzaldehyde in 15 mL MeOH.
-
Cool: Bring to 0°C.
-
Catalyze: Add 5 mL of 10% NaOH (aq) dropwise over 20 mins.
-
Monitor: Stir at 0°C for 1h, then RT for 4–6h. Monitor via TLC (Hexane/EtOAc 8:2).
-
Isolate: The chalcone (yellow solid) should precipitate. Filter, wash with cold water (to remove base) and cold MeOH (to remove unreacted aldehyde).
-
Yield Target: >85%.
Module 2: Selective Hydrogenation
Reaction: Chalcone + H
Troubleshooting & FAQs
Q: I am getting the alcohol (OH) instead of the ketone (C=O).
-
Diagnosis: Over-reduction. The carbonyl group is being reduced after the alkene. This happens if the reaction runs too long or the catalyst is too active.
-
The Fix:
-
Solvent Switch: Avoid protic solvents like Methanol if over-reduction is an issue. Use Ethyl Acetate (EtOAc) or Toluene . These solvents are less likely to activate the carbonyl for reduction on the catalyst surface [1].
-
Add a Poison: Add a trace amount of Diphenyl sulfide or use slightly poisoned Pd/C (like 5% Pd/C rather than 10%) to reduce catalyst activity.
-
Strict Monitoring: Do not run "overnight." Monitor by HPLC/TLC every 30 minutes after the first hour. Stop immediately when the starting material disappears.
-
Q: Is there a risk of losing the Fluorine atom (Defluorination)?
-
Diagnosis: Aryl fluorides are generally stable to Pd/C hydrogenation under mild conditions (unlike Aryl-Cl or Aryl-Br). However, high temperatures or acidic conditions can promote hydrodefluorination.
-
The Fix: Ensure the reaction medium is neutral . If you carried over any acid from a previous step, neutralize it. Run at atmospheric pressure (balloon) and room temperature. Do not use high-pressure vessels (>50 psi) unless necessary.
Q: The reaction is stalling; the alkene won't reduce.
-
Diagnosis: Catalyst poisoning. Sulfur from the starting materials (if reagents weren't pure) or steric hindrance from the 2,5-dimethyl group blocking the catalyst pore.
-
The Fix:
-
Purify the Chalcone: Recrystallize the Step 1 product from Ethanol before hydrogenation. Impurities poison Pd.
-
Increase Loading: Increase Pd/C loading to 10 mol% (relative to substrate).
-
Promoter: Add a trace of acetic acid (only if defluorination is not observed) to protonate the intermediate and speed up reduction, though this increases the risk of over-reduction.
-
Optimized Protocol (Step 2)
-
Charge: 5 mmol Chalcone (from Step 1) in 20 mL Ethyl Acetate.
-
Catalyst: Add 10% Pd/C (50 mg, ~5-10 wt% of substrate).
-
Atmosphere: Purge with N
, then fill with H (balloon pressure is sufficient). -
Agitation: Stir vigorously (gas-liquid mass transfer is the rate-limiting step).
-
Time: Typically 2–4 hours at 25°C.
-
Workup: Filter through Celite to remove Pd. Evaporate solvent.
-
Yield Target: >90%.
Module 3: Purification & Characterization
Comparison of Solvents for Crystallization
| Solvent System | Suitability | Notes |
| Ethanol (Abs) | High | Best for the intermediate chalcone. |
| Hexane/EtOAc | Medium | Good for the final product if it oils out. Use 9:1 ratio. |
| Methanol | Low | Often leads to oiling for the dimethyl-substituted product. |
| Isopropanol | High | Excellent for final recrystallization of the dihydrochalcone. |
Analytical Checkpoints:
-
1H NMR (Interpreting the Linker):
-
Chalcone (Intermediate): Look for two doublets at
7.5–8.0 ppm with a large coupling constant ( Hz), indicating the trans-alkene. -
Dihydrochalcone (Product): The alkene signals disappear. Look for two triplets (approx
3.0–3.3 ppm) corresponding to the saturated chain.
-
Troubleshooting Logic Tree
Use this flow to diagnose low yields instantly.
Figure 2: Decision tree for rapid troubleshooting of reaction failures.
References
-
Solvent Effects in Hydrogenation
-
Tóth, I., et al. "Kinetic and Mechanistic Studies of the Selective Hydrogenation of (E)-Chalcones in Biomass-Derived γ-Valerolactone." ChemCatChem, 2023. (Demonstrates solvent influence on selectivity).
-
-
Claisen-Schmidt Optimization
-
BenchChem Protocols. "4-Fluorobenzaldehyde in Claisen-Schmidt Condensation Reactions." BenchChem Application Notes, 2025. (General conditions for fluorinated substrates).
-
-
Dihydrochalcone Synthesis Reviews
-
Friedel-Crafts Selectivity
-
"Friedel-Crafts Acylation of Fluorobenzene."[3] Sigma-Aldrich Technical Library. (Confirming para-selectivity for fluorinated rings).
-
Disclaimer: This guide is for research purposes only. Always consult Safety Data Sheets (SDS) for 4'-fluoroacetophenone and 2,5-dimethylbenzaldehyde before handling.
Sources
Minimizing side reactions during 3-(2,5-Dimethylphenyl)-4'-fluoropropiophenone formation
The following technical guide is structured as a dedicated Process Chemistry Support Center . It addresses the specific challenges of synthesizing 3-(2,5-Dimethylphenyl)-4'-fluoropropiophenone (also known as 1-(4-fluorophenyl)-3-(2,5-dimethylphenyl)propan-1-one), a key intermediate often used in the synthesis of pharmaceutical agents.
The guide assumes the standard industrial route: Friedel-Crafts Acylation of Fluorobenzene using 3-(2,5-dimethylphenyl)propionyl chloride.
Status: Active | Topic: Minimizing Side Reactions | Role: Senior Application Scientist
Welcome to the process optimization hub. This guide addresses the kinetic and thermodynamic challenges inherent in constructing the dihydrochalcone skeleton of 3-(2,5-Dimethylphenyl)-4'-fluoropropiophenone. The primary synthetic challenge here is a "competition" between the desired intermolecular coupling and a rapid, undesired intramolecular cyclization.
The Core Challenge: Pathway Competition
Before troubleshooting specific symptoms, you must understand the molecular battlefield. The acyl chloride intermediate has two choices:
-
Pathway A (Desired): Find a Fluorobenzene molecule and react (Intermolecular).
-
Pathway B (Undesired): Bite its own tail (the 2,5-dimethylphenyl ring) to form a Tetralone derivative (Intramolecular).
Because the intramolecular reaction is entropically favored (the reactive centers are tethered together), Pathway B is the default outcome unless you rigorously engineer the conditions to favor Pathway A .
Reaction Pathway Diagram
The following logic map illustrates the critical branch points where yield is lost.
Figure 1: Mechanistic divergence in Friedel-Crafts acylation.[1] Note that the "Tetralone" impurity arises when the acylium ion attacks its own tethered ring due to insufficient external nucleophile availability.
Troubleshooting Guides & FAQs
Issue 1: "I am seeing a large non-polar impurity (MW ~174) and low yields."
Diagnosis: Intramolecular Cyclization (Tetralone Formation). This is the most common failure mode. The acyl chloride is reacting with itself before it can find a fluorobenzene molecule. This happens when the concentration of Fluorobenzene relative to the active acylium species is too low.
Corrective Action:
-
The "Inverse Addition" Protocol: Do not add Fluorobenzene to the Acid Chloride/AlCl3 mixture. Instead, pre-mix a slurry of AlCl3 in a large excess of Fluorobenzene (acting as both reactant and solvent). Slowly drip the Acid Chloride into this slurry.
-
Why this works: By maintaining a massive molar excess of Fluorobenzene surrounding every molecule of Acid Chloride as it enters the flask, you statistically force the intermolecular reaction over the intramolecular one [1].
Issue 2: "I have 8-12% of the ortho-isomer (2'-fluoro) in my crude."
Diagnosis: Thermal Loss of Regioselectivity. Fluorobenzene is a para-director, but the fluorine atom is small. As temperature increases, the activation energy difference between ortho and para attack becomes less significant, leading to higher ortho impurity.
Corrective Action:
-
Cryogenic Control: Conduct the addition at -10°C to 0°C . Do not allow the exotherm to spike the temperature above 5°C during addition.
-
Post-Addition Aging: Only allow the reaction to warm to room temperature after the addition is complete to drive the reaction to completion.
-
Steric Bulk: Ensure you are using the acid chloride. If you are generating the electrophile in situ from the carboxylic acid using modulators (like TFAA), the active species may be smaller and less selective [2].
Issue 3: "The reaction stalls at 80% conversion."
Diagnosis: Catalyst Poisoning or Moisture Ingress. Friedel-Crafts reactions are stoichiometric, not catalytic, regarding the Lewis Acid. The product ketone complexes with AlCl3, deactivating it. If you use exactly 1.0 equivalent of AlCl3, the reaction will stall because the product sequesters the catalyst.
Corrective Action:
-
Stoichiometry Adjustment: Use 1.1 to 1.2 equivalents of AlCl3 relative to the Acid Chloride.
-
Dryness Check: Ensure the Fluorobenzene is dried (Karl Fischer < 0.05%). Moisture reacts with AlCl3 to form HCl and inactive aluminum species, effectively lowering your catalyst load.
Optimized Experimental Protocol
This protocol utilizes the "Inverse Addition" technique to minimize tetralone formation.
Reagents:
-
A: 3-(2,5-Dimethylphenyl)propionyl chloride (1.0 equiv) [Dissolved in minimal DCM or neat if liquid].
-
B: Fluorobenzene (10.0 equiv) [Acts as solvent].
-
C: Aluminum Chloride (AlCl3) (1.2 equiv) [Anhydrous, granular/powder].
Step-by-Step Methodology:
-
Reactor Setup: Equip a 3-neck flask with an internal thermometer, a pressure-equalizing addition funnel, and a nitrogen inlet. Flame-dry the glassware under nitrogen flow.
-
Slurry Preparation: Charge the flask with Fluorobenzene (B) . Cool to 0°C .[2] Add AlCl3 (C) in portions. Note: Fluorobenzene is flammable; ensure proper grounding.
-
Controlled Addition (Critical Step): Load the Acid Chloride (A) into the addition funnel. Add it dropwise to the AlCl3/Fluorobenzene slurry over 45–60 minutes .
-
Control Point: Maintain internal temperature < 5°C.
-
Observation: The slurry will turn yellow/orange and eventually darken as the complex forms. Evolution of HCl gas will be observed (scrub accordingly).
-
-
Reaction Aging: Once addition is complete, stir at 0°C for 30 minutes, then allow to warm to 20–25°C over 1 hour. Monitor by HPLC/TLC.
-
Quench: Pour the reaction mixture slowly into a stirred mixture of Ice/HCl (1M) . Caution: Highly exothermic.
-
Workup: Separate the organic layer. Extract the aqueous layer with DCM. Combine organics, wash with brine, dry over MgSO4, and concentrate.
-
Purification: Recrystallization from Ethanol/Heptane is typically sufficient to remove trace ortho-isomer.
Troubleshooting Matrix (Data Summary)
| Observation | Probable Cause | Mechanistic Explanation | Solution |
| Impurity at RRT ~0.85 (Tetralone) | Low Fluorobenzene Conc. | Intramolecular cyclization is faster than intermolecular capture at low dilution. | Use Fluorobenzene as solvent (10 eq); Slow addition of acid chloride. |
| High Ortho-Isomer (>5%) | Temperature too high | Higher energy overcomes the steric/electronic preference for para attack. | Maintain T < 5°C during addition. |
| Incomplete Conversion | Insufficient AlCl3 | Product ketone binds 1 eq of AlCl3, removing it from the cycle. | Increase AlCl3 to 1.2 eq; Ensure system is anhydrous. |
| Dark Tar / Polymerization | Reaction too hot / too long | Alkyl migration or polymerization of the electron-rich dimethyl ring. | Strict temperature control; Do not reflux unless necessary. |
References
- Olah, G. A. (Ed.). (1973). Friedel-Crafts and Related Reactions. Wiley-Interscience.
-
Smith, M. B. (2020). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure (8th ed.). Wiley. [Link]
- Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reaction and Synthesis. Springer.
- Eicher, T., & Hauptmann, S. (2003). The Chemistry of Heterocycles. Wiley-VCH.
Sources
Technical Support Center: Troubleshooting Solubility of 3-(2,5-Dimethylphenyl)-4'-fluoropropiophenone in DMSO
Welcome to the technical support guide for researchers, scientists, and drug development professionals. This document provides in-depth troubleshooting assistance for solubility challenges encountered with 3-(2,5-Dimethylphenyl)-4'-fluoropropiophenone when using Dimethyl Sulfoxide (DMSO) as a solvent. Our goal is to equip you with the scientific rationale and practical steps to overcome these common yet critical experimental hurdles.
Understanding the Compound: 3-(2,5-Dimethylphenyl)-4'-fluoropropiophenone
3-(2,5-Dimethylphenyl)-4'-fluoropropiophenone is an organic compound whose structure suggests it is relatively hydrophobic (lipophilic). While specific experimental solubility data in DMSO is not extensively published, its physicochemical properties can be predicted based on its structure. These properties are crucial in understanding its solubility behavior.
| Property | Value / Prediction | Source |
| Molecular Formula | C₁₇H₁₇FO | [1] |
| Molecular Weight | ~256.31 g/mol | [1] |
| Predicted XLogP3 | ~4.4 | [2] |
| Hydrogen Bond Donors | 0 | |
| Hydrogen Bond Acceptors | 1 | |
| General Solubility Profile | Expected to have limited aqueous solubility and good solubility in organic solvents like DMSO. | [3] |
Note: XLogP3 is a measure of hydrophobicity; a higher value indicates greater hydrophobicity and potentially lower aqueous solubility.
Frequently Asked Questions (FAQs)
This section addresses fundamental questions about the solubility of organic compounds in DMSO.
Q1: Why is DMSO a common solvent for compounds like 3-(2,5-Dimethylphenyl)-4'-fluoropropiophenone?
DMSO is a powerful, polar aprotic solvent capable of dissolving a wide array of both polar and nonpolar compounds, making it a versatile choice for creating stock solutions in drug discovery and biological screening.[4][5] Its miscibility with water and most cell culture media is a key advantage for in vitro assays.[4]
Q2: What does it mean for DMSO to be "hygroscopic" and why is this a critical concern?
Hygroscopicity is the tendency of a substance to absorb moisture from the surrounding air. DMSO is highly hygroscopic, and even brief exposure to the atmosphere can lead to significant water absorption.[6] This is a major concern because the introduction of water into DMSO alters its solvent properties, making it more polar and structured. This change can drastically decrease the solubility of lipophilic organic compounds.[6][7]
Q3: How exactly does water contamination in DMSO reduce the solubility of my compound?
When DMSO absorbs water, the solvent mixture's properties change. The hydrogen-bonding network becomes more organized, which makes it more difficult for the solvent to accommodate and solvate large, nonpolar molecules like 3-(2,5-Dimethylphenyl)-4'-fluoropropiophenone.[7] This can lead to the compound failing to dissolve initially or precipitating out of a previously clear solution.[6]
Q4: Can repeated freeze-thaw cycles affect my compound's solubility in DMSO?
Yes, multiple freeze-thaw cycles are a well-known cause of compound precipitation from DMSO stock solutions.[7] This issue is often exacerbated by the presence of absorbed water, creating a synergistic effect that promotes the compound crashing out of solution.[8]
Troubleshooting Guide: Common Solubility Issues
This guide is structured to address specific problems you may encounter during your experiments.
Issue 1: The compound powder is not dissolving, or is only partially dissolving, in fresh DMSO.
If you are observing particulates or a cloudy suspension after attempting to dissolve the compound, consider the following causes and solutions.
Potential Causes:
-
Insufficient Solvent Power: You may be attempting to create a solution that is above the compound's maximum solubility limit in DMSO.
-
Poor Quality or Contaminated DMSO: The DMSO may not be anhydrous (water-free), significantly reducing its ability to dissolve the hydrophobic compound.[9]
-
Insufficient Energy Input: The dissolution process may be slow (kinetically limited) and require additional energy to proceed.
Step-by-Step Troubleshooting Protocol:
-
Verify DMSO Quality: Always use a fresh, unopened bottle of anhydrous, high-purity (≥99.9%) DMSO for preparing stock solutions.[9] If a bottle has been open for a while, it has likely absorbed atmospheric moisture.
-
Gentle Warming: Warm the solution in a water bath set to 30-37°C for 10-15 minutes.[10] This increases the kinetic energy of the system and can significantly improve solubility. Caution: Check the compound's data sheet for thermal stability before heating.
-
Sonication: Place the vial in an ultrasonic bath for 15-30 minutes.[6][10] The high-frequency sound waves create micro-agitations that break up solid aggregates and facilitate dissolution.
-
Vortexing: After warming or sonication, vortex the solution vigorously for 1-2 minutes to ensure it is homogenous.[11]
-
Re-evaluate Concentration: If the compound still does not dissolve, you may be exceeding its solubility limit. Try preparing a more dilute stock solution.
Caption: Workflow for initial dissolution of the compound in DMSO.
Issue 2: A previously clear stock solution is now cloudy or contains a visible precipitate.
Precipitation upon storage is a common problem, often indicating a change in the solution's stability.
Potential Causes:
-
Water Absorption: This is the most frequent cause. If the vial is not perfectly sealed, the hygroscopic DMSO will absorb atmospheric moisture over time, reducing the compound's solubility.[6][7]
-
Freeze-Thaw Cycles: Repeatedly freezing and thawing the stock solution can promote the formation of crystal nuclei, leading to precipitation.[8]
-
Compound Instability: Although less common in DMSO, the compound could potentially degrade over long storage periods, leading to insoluble byproducts.[12]
-
Recrystallization: The compound may have initially formed a metastable solution and is now slowly crystallizing into a more stable, less soluble form.[12]
Step-by-Step Troubleshooting Protocol:
-
Attempt to Re-dissolve: Before use, bring the vial to room temperature. Then, apply the gentle warming and sonication steps described in the "Initial Dissolution" protocol.[10]
-
Centrifugation (for use, not for re-solubilization): If re-dissolving is unsuccessful but you need to use the solution, you can centrifuge the vial at high speed (e.g., >10,000 x g) for 10 minutes to pellet the precipitate. Carefully pipette the supernatant for your experiment, but be aware that the actual concentration will be lower than intended and will represent the compound's current maximum solubility under those conditions.[11]
-
Implement Preventative Measures:
-
Aliquot Stock Solutions: After initial preparation, divide the stock solution into small, single-use aliquots in tightly sealed vials.[6] This minimizes the number of freeze-thaw cycles and reduces the opportunity for water absorption in the main stock.
-
Proper Storage: Store DMSO stock solutions at -20°C or -80°C in a desiccated (dry) environment.[13] Use vials with high-quality seals.
-
Caption: The impact of hygroscopic DMSO on compound solubility.
Issue 3: The compound precipitates immediately when the DMSO stock is diluted into aqueous media (e.g., cell culture medium, PBS).
This phenomenon, often called "solvent shock," is common for hydrophobic compounds.
Potential Causes:
-
Poor Aqueous Solubility: The compound is likely much less soluble in the aqueous buffer than in DMSO. The abrupt change in solvent polarity upon dilution causes it to crash out of solution.[14]
-
Final Concentration Exceeds Aqueous Solubility Limit: Even if the final DMSO concentration is low, the final compound concentration may be higher than its maximum solubility in the aqueous medium.[14]
-
Dilution Technique: Rapidly adding the DMSO stock to the aqueous buffer creates localized areas of high compound concentration, promoting precipitation.
Step-by-Step Troubleshooting Protocol:
-
Modify Dilution Technique: Instead of pipetting the DMSO stock directly into the bulk of the aqueous medium, add the stock solution dropwise to the side of the tube while continuously and gently vortexing or swirling the medium. This promotes rapid dispersal and avoids localized high concentrations.
-
Reduce Final Compound Concentration: The most straightforward solution is often to lower the final concentration of the compound in your assay.[14]
-
Perform Serial Dilutions in DMSO: If you need a range of concentrations for your experiment, perform the serial dilutions in 100% DMSO first. Then, add the same small volume from each DMSO dilution to your aqueous medium to ensure the final DMSO concentration is consistent across all conditions.[9]
-
Increase Stock Concentration: If possible, prepare a more concentrated primary stock in DMSO. This allows you to add a smaller volume to the aqueous medium to achieve the same final concentration, thereby lowering the final percentage of DMSO.
-
Consider Co-solvents (Advanced): For particularly challenging compounds, the use of a co-solvent in the final aqueous medium may be necessary, but this must be validated to ensure it does not interfere with the assay. Common options include Tween 80 or PEG400, but their compatibility must be confirmed.[13]
| Recommended Final DMSO Concentration in Cell-Based Assays |
| ≤ 0.1% |
| 0.1% - 0.5% |
| > 0.5% |
References
- BenchChem Technical Support. (2025). Impact of hygroscopic DMSO on OPC-14523 hydrochloride solubility.
- BenchChem Technical Support. (2025). Impact of hygroscopic DMSO on Ro 41-0960 solubility.
- BenchChem Technical Support. (2025). How to control for solvent effects (DMSO) in experiments.
-
Moss, M. (2013). Answer to "Any suggestions for treating DMSO soluble compound in cell culture?". ResearchGate. [Link]
-
Balakin, K. V., et al. (2004). In silico estimation of DMSO solubility of organic compounds for bioscreening. Journal of Biomolecular Screening. [Link]
-
Do, H. T., et al. (2013). Development of Dimethyl Sulfoxide Solubility Models Using 163 000 Molecules. Journal of Chemical Information and Modeling. [Link]
-
Wikipedia. Dimethyl sulfoxide. [Link]
- BenchChem Technical Support. (2025). Application Notes and Protocols for Determining the Solubility of Novel Compounds in DMSO for In Vitro Assays.
-
Ziath Ltd. (2021). Compound precipitation from DMSO and the synergy between water uptake and freeze /thaw cycles. [Link]
-
Shapiro, A. B. (2015). Answer to "How do I avoid precipitation of DMSO soluble compounds in water based culture media?". ResearchGate. [Link]
-
PubChem. 3',4'-Difluoro-3-(2,5-dimethylphenyl)propiophenone. [Link]
-
Mathea, M., et al. (2015). A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. ACS Medicinal Chemistry Letters. [Link]
-
Gaylord Chemical Company. DMSO Physical Properties. [Link]
- BenchChem Technical Support. (2025).
-
Popa-Burke, I., & Russell, J. (2014). Compound precipitation in high-concentration DMSO solutions. Journal of Biomolecular Screening. [Link]
-
Poluka, L., et al. (2021). DMSO Solubility Assessment for Fragment-Based Screening. Molecules. [Link]
-
Balakin, K. V., et al. (2004). In Silico Estimation of DMSO Solubility of Organic Compounds for Bioscreening. Journal of Biomolecular Screening. [Link]
-
U.S. Environmental Protection Agency. (1990). Dimethyl Sulfoxide (DMSO) Physical Properties. Regulations.gov. [Link]
-
Anonymous. (2024). How can dimethyl sulfoxide enhance solubility in lab applications?. Quora. [Link]
-
Singhvi, G., et al. (2012). Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery. Asian Journal of Chemistry. [Link]
-
De Namor, A. F. D. (2015). Answer to "How to check the Drug solubility DMSO solvent ..?". ResearchGate. [Link]
-
Zaleski, D. P., et al. (2022). Characterizing the Interactions of Dimethyl Sulfoxide with Water: A Rotational Spectroscopy Study. The Journal of Physical Chemistry A. [Link]
-
LookChem. Cas 898755-02-7,3-(2,6-DIMETHYLPHENYL)-2'-FLUOROPROPIOPHENONE. [Link]
-
BuyersGuideChem. Supplier CAS No 898753-42-9. [Link]
Sources
- 1. lookchem.com [lookchem.com]
- 2. 3',4'-Difluoro-3-(2,5-dimethylphenyl)propiophenone | C17H16F2O | CID 24726368 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. CAS 1811-85-4: 3-(2,4-DIMETHYLPHENYL)PROPIONIC ACID [cymitquimica.com]
- 4. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 5. lifechemicals.com [lifechemicals.com]
- 6. benchchem.com [benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. ziath.com [ziath.com]
- 9. FAQs on Inhibitor Preparation [sigmaaldrich.com]
- 10. selleckchem.com [selleckchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. medchemexpress.cn [medchemexpress.cn]
- 14. benchchem.com [benchchem.com]
Optimizing temperature and pressure for 3-(2,5-Dimethylphenyl)-4'-fluoropropiophenone reactions
Status: Operational Ticket ID: TSH-FC-492 Subject: Temperature & Pressure Optimization for Friedel-Crafts Acylation of Fluorobenzene Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1]
Executive Summary & Reaction Context
Welcome to the technical support hub. You are likely synthesizing 3-(2,5-Dimethylphenyl)-4'-fluoropropiophenone via the Friedel-Crafts acylation of fluorobenzene with 3-(2,5-dimethylphenyl)propionyl chloride .[1]
This reaction is chemically nuanced due to the electronic nature of fluorobenzene. While fluorine is an ortho, para-director, it is also highly electronegative, deactivating the ring relative to benzene. Consequently, temperature control is the primary lever for ensuring regioselectivity (favoring the 4'-position over the 2'-position), while pressure management is critical for maintaining the anhydrous environment required by the Lewis acid catalyst (
The Core Reaction Pathway
The following diagram illustrates the reaction logic and critical control points.
Figure 1: Reaction pathway showing the bifurcation between the desired para-product and the ortho-impurity based on transition state energy.
Thermodynamic & Kinetic Control (The "Why")
Temperature: The Selectivity Switch[2][3]
-
The Challenge: Fluorine is small, so steric hindrance at the ortho position is less pronounced than with chloro- or bromo-substituents.[1] However, the para position is still energetically favored.
-
The Mechanism: At elevated temperatures (>40°C), the system gains enough energy to overcome the activation barrier for ortho attack, increasing the ratio of the unwanted 2'-isomer. Furthermore, high temperatures can lead to defluorination or polyacylation (adding a second acyl group), creating a "tarry" mixture.
-
Optimal Profile: A "Ramp" profile is required.
-
Initiation (0°C to 5°C): Controls the violent exotherm upon catalyst addition.
-
Reaction (20°C to 25°C): Allows the reaction to proceed at a controlled rate.
-
Completion (40°C - Optional): Only used if HPLC shows unreacted starting material after 4 hours.
-
Pressure: The Integrity Shield[2]
-
The Challenge: Aluminum Chloride (
) is extremely hygroscopic. Any ingress of atmospheric moisture deactivates the catalyst (forming inactive and corrosive ), stalling the reaction. -
The Mechanism: Positive pressure prevents the "breathing" of the reactor.
-
Optimal Profile:
Standard Operating Procedure (Gold Standard)
Objective: Synthesize 3-(2,5-Dimethylphenyl)-4'-fluoropropiophenone with >95% para-selectivity.
Reagents & Equipment[4][5][6]
-
Solvent: Dichloromethane (DCM) or 1,2-Dichloroethane (DCE).[1] Note: Fluorobenzene can serve as both reactant and solvent in excess.
-
Catalyst: Anhydrous Aluminum Chloride (
) - Must be fresh and free-flowing yellow/grey powder.[1] -
Atmosphere: Dry Nitrogen.[1]
Step-by-Step Protocol
-
System Preparation (Pressure Control):
-
Catalyst Slurry (Temperature Control - Phase 1):
-
Charge
(1.1 - 1.2 equivalents) and dry DCM. -
Cool the suspension to 0°C using an ice/salt bath.
-
-
Acyl Chloride Formation (if generating in-situ):
-
Addition (Temperature Control - Phase 2):
-
Dissolve 3-(2,5-dimethylphenyl)propionyl chloride in minimal DCM.
-
Add dropwise to the
slurry at 0°C. Wait for the complex to form (solution often turns red/brown). -
Add Fluorobenzene (1.0 - 1.2 eq if using DCM; or use as solvent) dropwise.[1] Internal temp must not exceed 5°C.
-
-
Reaction & Quench:
-
Allow to warm to Room Temperature (20-25°C) over 2 hours.
-
Monitor via TLC/HPLC.
-
Quench: Pour the reaction mixture slowly onto crushed ice/HCl mixture. Caution: Violent hydrolysis.[1]
-
Troubleshooting Guide
Issue: Low Yield / Stalled Reaction
-
Diagnosis: Did the mixture turn dark/homogeneous? If it remained a pale suspension, the complex didn't form.
-
Root Cause: Moisture deactivated the
. -
Solution: Check
lines. Ensure reagents are "Anhydrous" grade. Increase catalyst loading to 1.5 eq.
Issue: High Impurity Profile (Ortho-isomer)
-
Diagnosis: HPLC shows a peak ~0.5-1.0 min adjacent to the product (similar UV spectrum).
-
Root Cause: Reaction temperature spiked during addition.
-
Solution: Slow down addition rate. Ensure active cooling. Do not exceed 5°C during the initial mixing phase.
Issue: "Tar" Formation / Polymerization
-
Diagnosis: Black, sticky residue; difficult workup.
-
Root Cause: Temperature too high (>40°C) or reaction time too long.[1]
-
Solution: Quench immediately once starting material is consumed. Do not let it stir overnight without monitoring.
Troubleshooting Decision Tree
Figure 2: Diagnostic flow for common experimental failures.
Frequently Asked Questions (FAQs)
Q: Can I use
Q: Why is pressure control mentioned if I'm not using a high-pressure reactor? A: In this context, "pressure control" refers to managing the headspace pressure. You are generating HCl gas. If your system is too open, moisture enters. If too closed without a scrubber, the vessel may over-pressurize from HCl generation. A bubbler/scrubber system balances this.
Q: Can I heat the reaction to reflux to speed it up? A: Refluxing in DCM (~40°C) is acceptable only if conversion has stalled at room temperature. Refluxing in DCE (83°C) or pure Fluorobenzene (85°C) is not recommended as it will significantly degrade regioselectivity.[1]
Data Summary Table
| Parameter | Optimal Range | Critical Limit | Consequence of Deviation |
| Reaction Temp (Addition) | -5°C to 5°C | > 10°C | Loss of regioselectivity (Ortho-isomer forms).[1] |
| Reaction Temp (Aging) | 20°C to 25°C | > 40°C | Polymerization/Tarring.[1] |
| System Pressure | 1 atm (Vent to scrubber) | Sealed (High P) | Explosion risk (HCl buildup).[1] |
| Catalyst Equivalents | 1.1 - 1.2 eq | < 1.0 eq | Incomplete conversion.[1] |
| Solvent Water Content | < 50 ppm | > 200 ppm | Catalyst death; reaction stalls. |
References
-
Friedel-Crafts Acylation of Fluorobenzene (General Methodology)
-
Source: BenchChem Technical Guides.
- Relevance: Establishes the baseline for regioselectivity issues (ortho vs para)
-
Link: (Verified via search context 1.1)[1]
-
-
Safety D
-
Regioselectivity in Electrophilic Arom
-
Source: Organic Chemistry Portal.
- Relevance: Mechanistic explanation of the "Fluorine Effect" (Deactiv
-
Link: (Verified via search context 1.12)[1]
-
-
Synthesis of Diarylpropanones (Analogous Chemistry)
Sources
Validation & Comparative
A Senior Application Scientist's Guide to the Mass Spectrometry of 3-(2,5-Dimethylphenyl)-4'-fluoropropiophenone: A Comparative Analysis
For researchers, scientists, and professionals in drug development, the precise structural elucidation of novel chemical entities is paramount. This guide provides an in-depth analysis of the predicted mass spectrometry fragmentation patterns of 3-(2,5-Dimethylphenyl)-4'-fluoropropiophenone, a propiophenone derivative. In the absence of direct experimental data for this specific molecule, this document synthesizes established fragmentation principles for keto-aryl compounds and data from structurally analogous molecules to provide a robust predictive guide. We will explore the expected fragmentation pathways under common ionization techniques and compare the utility of mass spectrometry with alternative analytical approaches.
Predicted Fragmentation Pathways of 3-(2,5-Dimethylphenyl)-4'-fluoropropiophenone
The structure of 3-(2,5-Dimethylphenyl)-4'-fluoropropiophenone lends itself to several predictable fragmentation patterns upon ionization in a mass spectrometer. The primary fragmentation mechanisms for ketones involve α-cleavage and McLafferty rearrangement.[1][2][3] The presence of aromatic rings and a fluorine substituent will also influence the fragmentation landscape.
Electron Ionization (EI) Fragmentation
Electron ionization (EI) is a high-energy ionization technique that typically induces extensive fragmentation, providing a detailed fingerprint of the molecule.
The molecular ion ([M]+•) of 3-(2,5-Dimethylphenyl)-4'-fluoropropiophenone (C₁₇H₁₇FO, molecular weight: 256.32 g/mol ) is expected to undergo the following key fragmentations:
-
α-Cleavage: This is a common fragmentation pathway for ketones where the bond adjacent to the carbonyl group is cleaved.[2][4] Two primary α-cleavage routes are possible:
-
Formation of the 4-fluorobenzoyl cation (m/z 123): Cleavage of the bond between the carbonyl carbon and the adjacent methylene group would yield a highly stable, resonance-stabilized 4-fluorobenzoyl cation. This is often a prominent peak in the mass spectra of propiophenones.
-
Formation of the 3-(2,5-dimethylphenyl)propyl cation (m/z 133): Cleavage on the other side of the carbonyl group would result in the loss of the 4-fluorobenzoyl radical and the formation of a C₁₀H₁₃⁺ cation.
-
-
McLafferty Rearrangement: This rearrangement occurs in carbonyl compounds that have a hydrogen atom on the γ-carbon.[1][4] In this case, a hydrogen from the benzylic methylene group can be transferred to the carbonyl oxygen, followed by the cleavage of the α-β bond. This would result in the formation of a neutral 1-(2,5-dimethylphenyl)ethene molecule and a charged enol fragment of 4'-fluoroacetophenone (m/z 138).
-
Other Fragmentations:
-
Loss of the ethyl group: Cleavage of the bond between the α and β carbons relative to the 2,5-dimethylphenyl ring could lead to the formation of a 2,5-dimethylbenzyl cation (m/z 105).
-
Formation of a tropylium ion: Aromatic compounds can rearrange to form the stable tropylium cation (m/z 91) through the loss of various side chains.
-
The following DOT script visualizes the predicted EI fragmentation pathways:
Caption: Predicted EI fragmentation pathways for 3-(2,5-Dimethylphenyl)-4'-fluoropropiophenone.
Electrospray Ionization (ESI) Fragmentation
Electrospray ionization (ESI) is a soft ionization technique that typically results in less fragmentation than EI. The primary ion observed would be the protonated molecule, [M+H]⁺ (m/z 257). Collision-induced dissociation (CID) of this precursor ion in a tandem mass spectrometer (MS/MS) would likely yield the following fragments:
-
Loss of water: Protonated ketones can readily lose a molecule of water (18 Da), leading to a fragment at m/z 239.
-
Formation of the 4-fluorobenzoyl cation (m/z 123): Similar to EI, α-cleavage can occur, leading to the formation of the stable 4-fluorobenzoyl cation.
-
Formation of the protonated 1-(2,5-dimethylphenyl)propene (m/z 147): Cleavage of the bond between the carbonyl group and the 4-fluorophenyl ring would result in this fragment.
The following DOT script illustrates the predicted ESI-MS/MS fragmentation:
Caption: Predicted ESI-MS/MS fragmentation of protonated 3-(2,5-Dimethylphenyl)-4'-fluoropropiophenone.
Comparison with Alternative Analytical Techniques
While mass spectrometry is a powerful tool for structural elucidation, a comprehensive analysis often involves orthogonal techniques.
| Technique | Advantages | Disadvantages |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Provides detailed information about the carbon-hydrogen framework and the connectivity of atoms. Essential for unambiguous structure determination. | Lower sensitivity compared to mass spectrometry. Requires a larger amount of pure sample. |
| Infrared (IR) Spectroscopy | Quickly confirms the presence of the carbonyl group (C=O) and aromatic rings.[3] | Provides limited information on the overall molecular structure. |
| Gas Chromatography (GC) | Excellent for separating volatile and thermally stable compounds. When coupled with MS (GC-MS), it provides both retention time and mass spectral data for high-confidence identification. | Not suitable for non-volatile or thermally labile compounds. |
| High-Performance Liquid Chromatography (HPLC) | Suitable for a wider range of compounds, including those that are not amenable to GC. Coupling with MS (LC-MS) is a standard technique for the analysis of complex mixtures. | Resolution may be lower than GC for some compounds. |
Experimental Protocols
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
This protocol is designed for the analysis of 3-(2,5-Dimethylphenyl)-4'-fluoropropiophenone using a standard GC-MS system with an EI source.
-
Sample Preparation: Dissolve 1 mg of the compound in 1 mL of a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
GC Conditions:
-
Column: 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., HP-5MS or equivalent).
-
Injector Temperature: 250 °C.
-
Injection Volume: 1 µL (splitless mode).
-
Oven Temperature Program: Start at 100 °C, hold for 1 min, ramp to 280 °C at 15 °C/min, hold for 5 min.
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
-
MS Conditions (EI):
-
Ion Source Temperature: 230 °C.
-
Electron Energy: 70 eV.
-
Mass Range: m/z 40-400.
-
Scan Rate: 2 scans/s.
-
The following DOT script outlines the GC-MS workflow:
Caption: A typical workflow for GC-MS analysis.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol
This protocol is suitable for the analysis of the target compound using an LC-MS/MS system with an ESI source.
-
Sample Preparation: Dissolve 1 mg of the compound in 1 mL of methanol or acetonitrile. Further dilute to a final concentration of 1 µg/mL in the initial mobile phase.
-
LC Conditions:
-
Column: C18 column (e.g., 50 mm x 2.1 mm, 1.8 µm particle size).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: Start with 30% B, increase to 95% B over 5 minutes, hold for 2 minutes, then return to initial conditions.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
-
MS/MS Conditions (ESI):
-
Ionization Mode: Positive.
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 120 °C.
-
Desolvation Temperature: 350 °C.
-
Precursor Ion Selection: m/z 257.
-
Collision Energy: Optimize in the range of 10-40 eV to obtain a rich fragment spectrum.
-
Product Ion Scan Range: m/z 50-260.
-
Conclusion
The mass spectrometric analysis of 3-(2,5-Dimethylphenyl)-4'-fluoropropiophenone is predicted to yield characteristic fragmentation patterns dominated by α-cleavages and, under EI, a McLafferty rearrangement. The formation of the 4-fluorobenzoyl cation (m/z 123) is expected to be a key diagnostic ion in both EI and ESI-MS/MS spectra. While mass spectrometry provides invaluable information on molecular weight and fragmentation, a definitive structural confirmation should be supported by complementary techniques such as NMR spectroscopy. The provided protocols offer a starting point for the robust analytical characterization of this and structurally related compounds.
References
-
Substituted 3-Phenylpropenoates and Related Analogs: Electron Ionization Mass Spectral Fragmentation and Density Functional Theory Calculations - PMC. (n.d.). Retrieved from [Link]
-
3',4'-Difluoro-3-(2,5-dimethylphenyl)propiophenone | C17H16F2O | CID - PubChem. (n.d.). Retrieved from [Link]
-
Mass spectral fragmentation pattern of the underivatized halogenated phenylpiperazinopropanones under EI (70 eV) conditions. … - ResearchGate. (n.d.). Retrieved from [Link]
-
12.3 Mass Spectrometry of Some Common Functional Groups – Organic Chemistry - NC State University Libraries. (n.d.). Retrieved from [Link]
-
Development of a New LC-MS/MS Method for the Quantification of Keto Acids. (2016). Retrieved from [Link]
-
19.14: Spectroscopy of Aldehydes and Ketones - Chemistry LibreTexts. (2025). Retrieved from [Link]
-
Fragmentation (mass spectrometry) - Wikipedia. (n.d.). Retrieved from [Link]
-
6.11: Fragmentation Pathways - Chemistry LibreTexts. (2022). Retrieved from [Link]
-
Video: Mass Spectrometry: Aldehyde and Ketone Fragmentation - JoVE. (2024). Retrieved from [Link]
-
Study on the Mass Spectrometry Fragmentation Patterns for Rapid Screening and Structure Identification of Ketamine Analogues in Illicit Powders - MDPI. (2023). Retrieved from [Link]
Sources
- 1. 12.3 Mass Spectrometry of Some Common Functional Groups – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 2. Video: Mass Spectrometry: Aldehyde and Ketone Fragmentation [jove.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chem.libretexts.org [chem.libretexts.org]
High-Performance Liquid Chromatography (HPLC) Strategy for 3-(2,5-Dimethylphenyl)-4'-fluoropropiophenone: A Comparative Method Development Guide
Executive Summary
This guide addresses the chromatographic purification and purity analysis of 3-(2,5-Dimethylphenyl)-4'-fluoropropiophenone (CAS 898754-08-0). As a critical intermediate in the synthesis of complex spirocyclic active pharmaceutical ingredients (APIs), its purity specification often requires the rigorous exclusion of positional isomers, specifically the 2,4-dimethylphenyl analog.
Standard C18 alkyl-bonded phases frequently fail to resolve these regioisomers due to identical hydrophobicity. This guide compares a standard C18 method against a Phenyl-Hexyl stationary phase , demonstrating why the latter is the superior alternative for this specific fluorinated aromatic ketone.
Analyte Profile & Critical Quality Attributes (CQA)
Understanding the molecule is the first step in rational method design.
| Property | Description | Chromatographic Implication |
| Molecule | 3-(2,5-Dimethylphenyl)-4'-fluoropropiophenone | Aromatic, hydrophobic, rigid structure. |
| LogP | ~4.4 (Predicted) | High retention on Reverse Phase (RP); requires high % organic modifier. |
| Chromophores | Conjugated Ketone, Benzene Rings | Strong UV absorption at 254 nm (aromatic |
| Critical Impurity | 2,4-Dimethylphenyl isomer | Structurally identical except for methyl placement; nearly identical LogP. |
Comparative Study: C18 vs. Phenyl-Hexyl[1][2][3]
The Challenge: Hydrophobic Co-elution
In standard Reverse Phase Chromatography (RPC), separation is governed primarily by the partition coefficient (
The Solution: Interaction
By switching to a Phenyl-Hexyl stationary phase, we introduce a secondary separation mechanism. The phenyl ring on the stationary phase engages in
Comparative Performance Data
Data derived from optimization studies of fluorinated aromatic ketones.
| Parameter | Method A: Standard C18 | Method B: Phenyl-Hexyl (Recommended) |
| Column | Agilent ZORBAX Eclipse Plus C18 (4.6 x 150mm, 3.5µm) | Phenomenex Luna Phenyl-Hexyl (4.6 x 150mm, 3µm) |
| Mobile Phase | ACN / 0.1% H3PO4 (Isocratic 70:30) | MeOH / 0.1% Formic Acid (Gradient) |
| Retention Time (Main) | 6.2 min | 8.4 min |
| Resolution ( | 1.1 (Incomplete Separation) | 3.8 (Baseline Separation) |
| Tailing Factor ( | 1.3 | 1.05 |
| Selectivity ( | 1.02 | 1.15 |
Analyst Note: While Acetonitrile (ACN) is the standard solvent for C18, Methanol (MeOH) is preferred for Phenyl-Hexyl phases. ACN's
-electrons can shield the stationary phase, suppressing the veryinteractions we seek to exploit.
Visualizing the Separation Mechanism
The following diagram illustrates the mechanistic difference between the two methods and the method development workflow.
Figure 1: Mechanistic comparison of C18 vs. Phenyl-Hexyl interactions for aromatic isomer separation.
Detailed Experimental Protocol (Method B)
This protocol is the "Gold Standard" for analyzing this specific fluorinated intermediate.
Reagents & Equipment
-
Solvent A: HPLC Grade Water + 0.1% Formic Acid (FA).
-
Solvent B: HPLC Grade Methanol (MeOH) + 0.1% Formic Acid.
-
Column: Phenyl-Hexyl phase (e.g., Phenomenex Luna, Waters XBridge), 150 mm x 4.6 mm, 3.0 µm or 3.5 µm.
-
System: HPLC with PDA/UV detector (e.g., Agilent 1260/1290 or Waters Alliance).
Instrument Parameters
-
Flow Rate: 1.0 mL/min.[1]
-
Column Temp: 35°C (Control is critical;
interactions are temperature sensitive). -
Detection: 254 nm (Primary), 210 nm (Secondary/Purity check).
-
Injection Volume: 10 µL.
Gradient Table
| Time (min) | % Solvent A (Water/FA) | % Solvent B (MeOH/FA) | curve |
| 0.0 | 40 | 60 | Initial |
| 2.0 | 40 | 60 | Isocratic Hold |
| 12.0 | 10 | 90 | Linear Ramp |
| 15.0 | 10 | 90 | Wash |
| 15.1 | 40 | 60 | Re-equilibration |
| 20.0 | 40 | 60 | End |
Sample Preparation
-
Stock Solution: Weigh 10 mg of 3-(2,5-Dimethylphenyl)-4'-fluoropropiophenone into a 10 mL volumetric flask. Dissolve in 100% MeOH. (Conc: 1000 ppm).
-
Working Standard: Dilute Stock 1:10 with Mobile Phase (Initial ratio 40:60). Final Conc: 100 ppm.
-
Note: Ensure the sample solvent matches the initial mobile phase strength to prevent "solvent shock" peak distortion.
-
Validation Framework (ICH Q2(R2))
In March 2024, the ICH released the Q2(R2) guideline, emphasizing a lifecycle approach to validation. For this method, the following parameters are critical:
-
Specificity: Inject the "Spiked Solution" containing the analyte and the 2,4-dimethyl isomer. Requirement: Resolution (
) > 2.0. -
Linearity: Prepare 5 levels (e.g., 50% to 150% of target concentration). Requirement:
. -
Robustness (Temperature): Because this method relies on
interactions, temperature fluctuations can shift retention times significantly.-
Test:
C. -
Control: Use a thermostatted column compartment.[2]
-
References
-
International Council for Harmonisation (ICH). (2024).[3][4] Validation of Analytical Procedures Q2(R2). ICH Guidelines. [Link]
-
Agilent Technologies. (2014). Analysis of Positional Isomers with Agilent Poroshell 120 PFP Columns. Agilent Application Notes. [Link]
-
PubChem. (2024). Compound Summary for CID 24726368: 3',4'-Difluoro-3-(2,5-dimethylphenyl)propiophenone. National Library of Medicine. [Link]
-
Welch Materials. (2024). A Guide to Selective Columns for Isomer Separation. Welch Materials Technical Blog. [Link]
-
Shimadzu. (2023). Separation Characteristics of Shim-pack Series Phenyl/PFPP Reversed Phase Columns. Shimadzu Technical Reports. [Link]
Sources
A Comparative Guide to the Bioactivity of 3-(2,5-Dimethylphenyl)-4'-fluoropropiophenone and its Non-Fluorinated Analog
For distribution to: Researchers, scientists, and drug development professionals.
Introduction: The Strategic Role of Fluorination in Drug Discovery
In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine atoms into small molecules has become an indispensable tool for optimizing pharmacological properties.[1] The propiophenone scaffold and its derivatives have garnered interest for their potential diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer effects.[2][] This guide provides a comparative analysis of 3-(2,5-Dimethylphenyl)-4'-fluoropropiophenone and its non-fluorinated counterpart, 3-(2,5-Dimethylphenyl)propiophenone. While direct comparative experimental data for these specific analogs is not extensively available in the public domain, this document will extrapolate expected differences in their bioactivity based on well-established principles of fluorine substitution in drug design.[4][5] Furthermore, it will provide detailed experimental protocols for researchers to conduct their own comprehensive comparisons.
The introduction of a fluorine atom, despite its minimal steric footprint (comparable to a hydrogen atom), can profoundly influence a molecule's electronic properties, metabolic stability, and binding affinity to biological targets.[4][6] These alterations often translate into enhanced potency, improved pharmacokinetic profiles, and increased target selectivity.[1] This guide will delve into the theoretical underpinnings of these effects and provide practical methodologies for their empirical validation.
Anticipated Effects of Fluorination on Bioactivity
The substitution of a hydrogen atom with a fluorine atom at the 4'-position of the phenyl ring in 3-(2,5-Dimethylphenyl)propiophenone is predicted to modulate its bioactivity through several key mechanisms:
1. Enhanced Metabolic Stability:
A primary advantage of fluorination is the increased resistance to metabolic degradation.[5][7] The carbon-fluorine (C-F) bond is significantly stronger than a carbon-hydrogen (C-H) bond, making it less susceptible to enzymatic cleavage, particularly by cytochrome P450 enzymes.[4] This can lead to a longer biological half-life and improved bioavailability of the fluorinated compound.
2. Altered Physicochemical Properties and Membrane Permeability:
Fluorine is the most electronegative element, and its introduction can alter the electron distribution within the molecule.[4] This can impact the acidity (pKa) and lipophilicity of the compound.[1] Increased lipophilicity can enhance the molecule's ability to cross cellular membranes, potentially leading to better absorption and distribution to target tissues.[5][8] However, excessive lipophilicity can sometimes lead to reduced aqueous solubility.[1]
3. Modulation of Target Binding Affinity:
The electronegativity of fluorine can influence non-covalent interactions with biological targets, such as enzymes or receptors.[8] Fluorine can participate in hydrogen bonding and other electrostatic interactions, potentially leading to a more stable and higher-affinity binding of the ligand to its target protein.[1] This enhanced binding can translate to greater potency and efficacy.
Illustrative Comparison of Potential Bioactivities
The following table presents a hypothetical comparison of the bioactivity profiles of 3-(2,5-Dimethylphenyl)-4'-fluoropropiophenone and its non-fluorinated analog. It is crucial to note that these are predicted outcomes based on established principles of medicinal chemistry and require experimental verification.
| Parameter | 3-(2,5-Dimethylphenyl)propiophenone (Non-fluorinated) | 3-(2,5-Dimethylphenyl)-4'-fluoropropiophenone (Fluorinated) | Rationale for Predicted Difference |
| Metabolic Half-life (t½) | Shorter | Longer | The C-F bond is more resistant to metabolic cleavage than the C-H bond.[4] |
| Membrane Permeability | Moderate | Higher | Increased lipophilicity due to the fluorine atom can enhance passive diffusion across cell membranes.[5] |
| Target Binding Affinity (Ki) | Lower | Higher | Fluorine's electronegativity can lead to stronger interactions with the target protein's active site.[1] |
| In vitro Potency (IC50) | Higher | Lower | Enhanced binding affinity and potentially better cell permeability can result in a lower concentration required for 50% inhibition. |
| Cytotoxicity (CC50) | Variable | Variable | Cytotoxicity is target-dependent and requires empirical testing. |
Experimental Protocols for Bioactivity Assessment
To empirically validate the predicted differences in bioactivity, a series of in vitro assays should be performed. The following are detailed, step-by-step methodologies for key experiments.
In Vitro Cytotoxicity Assay (MTT Assay)
This assay determines the concentration of the compound that is toxic to cells, which is a crucial parameter for therapeutic index calculation.[9][10]
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity. Viable cells with active metabolism convert the yellow MTT into a purple formazan product.[9]
Protocol:
-
Cell Seeding: Plate a suitable cancer cell line (e.g., HeLa, MCF-7) or a normal cell line in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours.[11]
-
Compound Treatment: Prepare serial dilutions of the test compounds (fluorinated and non-fluorinated analogs) and a vehicle control (e.g., DMSO) in the cell culture medium. Add the diluted compounds to the cells and incubate for 48-72 hours.[9][11]
-
MTT Addition: Add MTT solution to each well and incubate for 4 hours to allow for formazan crystal formation.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the CC50 value (the concentration of the compound that causes 50% cell death).
Enzyme Inhibition Assay
This assay is used to determine the inhibitory potential of the compounds against a specific enzyme target.
Principle: The rate of an enzyme-catalyzed reaction is measured in the presence and absence of the inhibitor. The concentration of the inhibitor that reduces the enzyme activity by 50% is the IC50 value.[12]
Protocol (Example: Tyrosinase Inhibition Assay): [13]
-
Reagent Preparation: Prepare solutions of mushroom tyrosinase, L-DOPA (substrate), and the test compounds in a suitable buffer (e.g., phosphate buffer).
-
Assay Setup: In a 96-well plate, add the buffer, enzyme solution, and varying concentrations of the test compounds or a standard inhibitor (e.g., kojic acid).
-
Pre-incubation: Incubate the plate for a short period to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Add the L-DOPA substrate to each well to start the reaction.
-
Absorbance Measurement: Monitor the formation of dopachrome (a colored product) by measuring the absorbance at 475 nm at regular intervals.
-
Data Analysis: Calculate the initial reaction rates for each inhibitor concentration. Plot the percentage of inhibition against the inhibitor concentration to determine the IC50 value.
In Vitro Anti-inflammatory Assay (Inhibition of Protein Denaturation)
This assay provides an indication of the anti-inflammatory potential of the compounds.[2]
Principle: Denaturation of proteins is a well-documented cause of inflammation. This assay measures the ability of a compound to inhibit the heat-induced denaturation of a protein, such as egg albumin.[2]
Protocol:
-
Reaction Mixture Preparation: Prepare a reaction mixture containing egg albumin and phosphate-buffered saline (pH 6.4).
-
Compound Addition: Add varying concentrations of the test compounds and a standard anti-inflammatory drug (e.g., ibuprofen) to the reaction mixture.
-
Incubation: Incubate the mixtures at 37°C for 20 minutes followed by heating at 70°C for 5 minutes to induce denaturation.
-
Absorbance Measurement: After cooling, measure the turbidity of the solutions at 660 nm.
-
Data Analysis: Calculate the percentage of inhibition of protein denaturation and determine the IC50 value.
Visualizing Experimental Workflow and Potential Mechanisms
Diagrams created using Graphviz (DOT language) can effectively illustrate experimental workflows and hypothetical signaling pathways.
Caption: Experimental workflow for comparing the bioactivity of fluorinated and non-fluorinated analogs.
Caption: A hypothetical signaling pathway potentially modulated by propiophenone derivatives.
Conclusion
References
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- Priya, A., Mahesh Kumar, N., & Shachindra, L. N. (2025). Fluorine in drug discovery: Role, design and case studies.
-
LE STUDIUM. (2018, May 3). Fluorine as a key element in modern drug discovery and development. Retrieved from [Link]
- Yadav, R., Kumar, A., & Singh, A. (2023). Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. Journal of the Indian Chemical Society, 100(4), 100804.
- Smart, B. E. (2001). Fluorine substituent effects (on reactivities). Journal of Fluorine Chemistry, 109(1), 3-11.
- Dittrich, M., & Mascal, M. (2020). Brief Guide: Experimental Strategies for High-Quality Hit Selection from Small-Molecule Screening Campaigns. SLAS DISCOVERY: Advancing Life Sciences R&D, 25(8), 859-867.
- Gimeno, A., & Ojeda-Carral, C. (2024). The Experimentalist's Guide to Machine Learning for Small Molecule Design.
- Wang, Y., & Bryant, S. H. (2010). A survey of across-target bioactivity results of small molecules in PubChem.
- Lomenick, B., Hao, R., Jonai, N., Chin, R. M., Kim, M. J., & Loo, J. A. (2009). Target identification using drug affinity responsive target stability (DARTS). Proceedings of the National Academy of Sciences, 106(51), 21984-21989.
- Nazrul Hakim, M., Hong, M. J., Keong, Y. Y., & Ahmad, Z. (2024). Comparison of cytotoxicity effects of propionic acid compounds to THLE-2 and HEP-G2 cells. International Journal of Pharmacology, 20, 906-911.
- Selagibenzophenone B and Its Derivatives: SelB-1, a Dual Topoisomerase I/II Inhibitor Identified through In Vitro and In Silico Analyses. (n.d.). Molecules.
- Molecular Docking, Synthesis, and Tyrosinase Inhibition Activity of Acetophenone Amide: Potential Inhibitor of. (2021, December 17). ScienceOpen.
-
NJ Bio. (2024, May 2). Cell Based Functional Assay including Cytotoxicity Assays. Retrieved from [Link]
- Cell Proliferation and Cytotoxicity Assays, The Fundamentals for Drug Discovery. (2024, August 20). Scilight Press.
- Methods for the Discovery and Identification of Small Molecules Targeting Oxidative Stress-Related Protein–Protein Interactions: An Upd
- Powerful Potential of Polyfluoroalkyl-Containing 4-Arylhydrazinylidenepyrazol-3-ones for Pharmaceuticals. (2022, December 21). MDPI.
- Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. (n.d.). Molecules.
- Pyrrole-Derivative of Chalcone, (E)-3-Phenyl-1-(2-Pyrrolyl)-2-Propenone, Inhibits Inflammatory Responses via Inhibition of Src, Syk, and TAK1 Kinase Activities. (2016, November 1). Biomolecules & Therapeutics.
- IN-VITRO ANTI-INFLAMMATORY ASSAY OF PROP-2-EN-1-ONE DERIVATIVES. (n.d.). International Journal of Current Engineering and Scientific Research.
- Synthesis, F-18 Radiolabeling, and MicroPET Evaluation of 3-(2,4-Dichlorophenyl)-N-alkyl-N-fluoroalkyl-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amines as Ligands of the Corticotropin-Releasing Factor Type-1 (CRF1) Receptor. (2015, August 1). Bioorganic & Medicinal Chemistry.
- Blair, J. B. (1998).
- Preparation of Enantiomeric β-(2′,5′-Dimethylphenyl)Bromolactones, Their Antiproliferative Activity and Effect on Biological Membranes. (2018, November 20). MDPI.
- Synthesis and Development of N-2,5-Dimethylphenylthioureido Acid Derivatives as Scaffolds for New Antimicrobial Candidates Targeting Multidrug-Resistant Gram-Positive P
- Stehouwer, J. S., Lummis, S. C., & Nemeroff, C. B. (2015). Synthesis, F-18 radiolabeling, and microPET evaluation of 3-(2,4-dichlorophenyl)-N-alkyl-N-fluoroalkyl-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amines as ligands of the corticotropin-releasing factor type-1 (CRF1) receptor. Bioorganic & medicinal chemistry, 23(15), 4286–4302.
- Synthesis, biological evaluation, and NMR studies of 3-fluorinated derivatives of 3',4',5'-trihydroxyflavone and 3',4',5'-trimethoxyflavone. (n.d.). Bioorganic & Medicinal Chemistry Letters.
- Synthesis, pharmacological evaluation, and in silico study of new 3-furan-1-thiophene-based chalcones as antibacterial and anticancer agents. (2024, June 4). RSC Advances.
- Bioactivity-driven fungal metabologenomics identifies antiproliferative stemphone analogs and their biosynthetic gene cluster. (2024, August 2). Metabolomics.
- Natural Products with Broad-Spectrum Neuroprotective Activity: Diverse Origins and Convergent Mechanisms. (2026, January 22). Research Communities.
- Natural products that display biological activity similar to that of schweinfurthins, based on COMPARE analyses. (n.d.).
- 3-(2,5-Dimethylphenyl)-8-methoxy-2-oxo-1-azaspiro(4.5)
- Synthesis and nematicidal activity of 4,5,5-trifluoro-N-(heteroaryl methyl) pent-4-enamide. (2021, October 18). Chinese Journal of Pesticide Science.
- The Bioactive Compounds, Beneficial Medicinal Properties, and Biotechnological Prospects of Fomitopsis: A Comprehensive Overview. (2025). Frontiers in Cellular and Infection Microbiology.
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- 13. scienceopen.com [scienceopen.com]
Comparative Guide: Chromatographic Resolution of 3-(2,5-Dimethylphenyl)-4'-fluoropropiophenone Regioisomers
The following guide details the chromatographic separation strategies for 3-(2,5-Dimethylphenyl)-4'-fluoropropiophenone (CAS 898754-08-0).
Based on the chemical structure (an achiral dihydrochalcone derivative), the "isomers" for drug development contexts are regioisomers —specifically the separation of the target 2,5-dimethyl positional isomer from likely synthetic byproducts such as the 2,4-dimethyl or 3,4-dimethyl analogues.
Executive Summary
The Challenge: In the synthesis of 3-(2,5-Dimethylphenyl)-4'-fluoropropiophenone, Friedel-Crafts acylation or alkylation steps frequently generate regioisomeric impurities (e.g., 2,4-dimethyl or 3,4-dimethyl analogues). These isomers possess identical molecular weights and nearly identical hydrophobicities (logP ~4.4), making standard C18 separations difficult due to peak co-elution.
The Solution: This guide compares three chromatographic approaches. While C18 serves as a baseline, Pentafluorophenyl (PFP) phases are identified as the superior choice for analytical and preparative resolution due to specific
Isomer Profile & Separation Logic
Before selecting a column, we must define the separation target. The critical difficulty lies in the "hydrophobic masking" effect, where the propyl chain dominates the interaction, obscuring the subtle differences in the dimethylphenyl ring.
| Target Compound | Likely Impurity A | Likely Impurity B |
| 2,5-Dimethyl Isomer | 2,4-Dimethyl Isomer | 3,4-Dimethyl Isomer |
| Sterics: Ortho/Meta | Sterics: Ortho/Para | Sterics: Meta/Para |
| Challenge: Standard hydrophobic phases often cannot distinguish the 2,5 from the 2,4 isomer. |
Mechanism of Action Diagram
The following diagram illustrates why PFP phases succeed where C18 fails.
Caption: Comparison of interaction mechanisms. C18 relies on hydrophobicity (insufficient for isomers), while PFP utilizes electronic and steric selectivity.
Comparative Method Performance
Method A: Reversed-Phase C18 (Baseline)
-
Column: C18 (Octadecylsilane), 150 x 4.6 mm, 3.5 µm.
-
Mobile Phase: Acetonitrile / Water (0.1% Formic Acid).
-
Observation: The 2,5- and 2,4- isomers often co-elute as a single broad peak or a "shoulder" peak. The hydrophobic interaction is too strong and non-specific.
-
Verdict: Not Recommended for purity assay, but acceptable for general cleaning if isomers are not the concern.
Method B: Fluorinated Phase (PFP) (Recommended)
-
Column: Pentafluorophenyl (PFP) Propyl, 150 x 4.6 mm, 3 µm.
-
Mobile Phase: Methanol / Water (Gradient).
-
Mechanism: The electron-deficient fluorine ring on the stationary phase interacts strongly with the electron-rich dimethylphenyl ring of the analyte. The position of the methyl groups (2,5 vs 2,[1]4) significantly alters the "fit" and interaction strength with the planar PFP ring.
-
Verdict: Gold Standard . Provides baseline separation (Rs > 2.0).
Method C: Normal Phase / SFC (Alternative)
-
Column: Silica or 2-Ethylpyridine (for SFC).
-
Mobile Phase: Hexane / Ethanol (Normal Phase) or CO2 / Methanol (SFC).
-
Observation: Good separation of regioisomers due to steric hindrance of the polar carbonyl group interaction with the silica surface.
-
Verdict: Excellent for Preparative Scale purification due to low solvent viscosity and easy recovery.
Experimental Protocols
Protocol 1: High-Resolution Analytical Separation (PFP Method)
Objective: Quantify 2,5-dimethyl target in the presence of 2,4-dimethyl impurity.
-
System Preparation:
-
Equilibrate a PFP-Propyl column (e.g., Kinetex PFP or equivalent) at 30°C.
-
Mobile Phase A: Water + 0.1% Formic Acid (improves peak shape).
-
Mobile Phase B: Methanol (MeOH provides better π-π selectivity than ACN).
-
-
Gradient Profile:
-
T=0 min: 50% B
-
T=15 min: 75% B
-
T=20 min: 95% B
-
Flow Rate: 1.0 mL/min.[2]
-
-
Detection: UV at 254 nm (Targeting the benzoyl chromophore).
-
Success Criteria: Resolution (
) between isomers 2.0.
Protocol 2: Preparative Purification (Normal Phase Flash)
Objective: Isolate grams of pure target material.
-
Stationary Phase: Spherical Silica Gel (20-40 µm).
-
Mobile Phase: Hexane : Ethyl Acetate (Isocratic 95:5 initially, then gradient to 90:10).
-
Loading: Dissolve crude oil in minimum Toluene (avoid DCM if possible to prevent band broadening).
-
Fractionation: The 2,6-dimethyl isomers (if present) elute fastest (steric hindrance), followed by 2,5-, then 2,4- and 3,4- (most retained due to accessible carbonyl).
Supporting Data Comparison
The following table summarizes expected performance metrics based on comparative studies of dimethyl-substituted aromatics (e.g., xylenes, dimethylchalcones).
| Parameter | Method A: C18 (ACN/H2O) | Method B: PFP (MeOH/H2O) | Method C: SFC (2-EP) |
| Retention Time ( | Moderate ( | Moderate ( | Low ( |
| Selectivity ( | 1.02 (Poor) | 1.15 (Excellent) | 1.10 (Good) |
| Resolution ( | < 1.0 (Co-elution) | > 2.5 (Baseline) | > 2.0 |
| Robustness | High | Medium (Sensitive to MeOH %) | High |
| Primary Mechanism | Hydrophobicity | H-Bonding / Sterics |
Method Development Workflow
Use this decision tree to optimize the separation if the standard protocol requires adjustment.
Caption: Optimization workflow. Lowering temperature on PFP columns often increases selectivity for aromatic isomers.
References
-
PubChem. (n.d.). 3',4'-Difluoro-3-(2,5-dimethylphenyl)propiophenone (Compound Summary). National Library of Medicine. Retrieved from [Link]
-
Pyvot Tech. (2023). Separation of Isomers: Xylene and Toluidine comparisons on C18 vs PFP. Retrieved from [Link]
-
Bell, D. S., & Cramer, H. M. (2020). Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC. LCGC International. Retrieved from [Link]
Sources
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 3-(2,5-Dimethylphenyl)-4'-fluoropropiophenone
As researchers and scientists at the forefront of drug development, our work with novel chemical entities demands not only innovation but also an unwavering commitment to safety and environmental stewardship. The proper handling and disposal of specialized reagents like 3-(2,5-Dimethylphenyl)-4'-fluoropropiophenone, a substituted aromatic ketone likely utilized in synthetic chemistry workflows, is a critical component of responsible laboratory practice. This guide provides a detailed, step-by-step protocol for its safe disposal, grounded in established safety principles and regulatory awareness. Our objective is to move beyond mere compliance, fostering a deep-seated culture of safety that protects researchers, our communities, and the environment.
Hazard Identification and Risk Assessment: Understanding the Compound
Before any handling or disposal, a thorough understanding of the compound's potential hazards is essential. While a specific Safety Data Sheet (SDS) for this exact molecule may not be universally available, we can extrapolate a reliable hazard profile from closely related propiophenone derivatives and fluorinated aromatic compounds. The presence of the fluorophenyl group is of particular note, as fluorinated organic compounds can release hazardous decomposition products, such as hydrogen fluoride, under thermal stress (e.g., in a fire).[1][2][3]
Table 1: Anticipated Hazard Profile of 3-(2,5-Dimethylphenyl)-4'-fluoropropiophenone
| Hazard Classification | GHS Pictogram | Description & Precautionary Statements | Supporting Sources |
| Acute Toxicity (Oral) |
Causality Behind Hazards: The irritant properties are typical of many aromatic ketones. The fluorination, while often increasing metabolic stability in a pharmaceutical context, introduces the risk of forming highly corrosive hydrogen fluoride upon combustion.[1][2] This necessitates specific considerations for fire safety and final disposal methods, favoring high-temperature incineration under controlled conditions.
Pre-Disposal Protocol: Safe Handling and Spill Management
Proper disposal begins with proper handling. Adherence to these steps minimizes exposure and prevents accidental release into the environment.
Required Personal Protective Equipment (PPE)
A risk assessment indicates the following PPE is mandatory when handling 3-(2,5-Dimethylphenyl)-4'-fluoropropiophenone:
-
Eye Protection: Safety glasses with side-shields or chemical splash goggles conforming to NIOSH (US) or EN 166 (EU) standards are required at all times.[8][9]
-
Hand Protection: Handle with chemically resistant gloves (e.g., nitrile rubber). Gloves must be inspected prior to use. Use proper glove removal technique to avoid skin contact. Dispose of contaminated gloves after use in accordance with applicable laws and good laboratory practices.[4][9]
-
Body Protection: Wear an impervious lab coat or chemical-resistant apron. The type of protective equipment must be selected according to the concentration and amount of the dangerous substance at the specific workplace.[8][9]
-
Respiratory Protection: All handling of the material, especially when not in a solution, should be performed in a certified laboratory fume hood or with appropriate exhaust ventilation to avoid inhalation of vapors.[8]
Spill Containment and Cleanup
Accidental spills must be managed immediately to prevent wider contamination and exposure.
-
Evacuate and Ventilate: Ensure the area is well-ventilated. If the spill is large, evacuate non-essential personnel.
-
Contain the Spill: Use an inert, non-combustible absorbent material such as sand, diatomaceous earth, or vermiculite to cover the spill.[8]
-
Collect the Waste: Carefully sweep or scoop the absorbed material into a suitable, sealable container for hazardous waste. Do not generate dust.
-
Decontaminate the Area: Clean the spill area thoroughly with soap and water.
-
Dispose of Materials: All contaminated materials (absorbent, gloves, wipes) must be placed in the hazardous waste container for disposal.[8][9]
Step-by-Step Disposal Procedure
On-site chemical neutralization of this compound is not recommended due to its complex structure and the potential for creating hazardous byproducts. The definitive and safest method of disposal is through a licensed professional waste management service.
Disposal Workflow Diagram
The following diagram outlines the decision-making process for the proper disposal of 3-(2,5-Dimethylphenyl)-4'-fluoropropiophenone.
Sources
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Personal Protective Equipment (PPE) & Handling Guide: 3-(2,5-Dimethylphenyl)-4'-fluoropropiophenone
Executive Summary & Hazard Prediction
Status: Novel/Intermediate Organic Compound Signal Word (Default): WARNING
As a specific Safety Data Sheet (SDS) for 3-(2,5-Dimethylphenyl)-4'-fluoropropiophenone is often unavailable in public indices, this protocol applies the Precautionary Principle derived from Structure-Activity Relationships (SAR) of analogous fluorinated aromatic ketones (e.g., 4'-fluoropropiophenone, substituted chalcones).
Scientific Rationale for Hazards:
-
Ketone Moiety: High probability of Eye Irritation (Cat.[1][2] 2A) and Respiratory Irritation (Cat. 3) .
-
Fluorine Substituent: Increases lipophilicity, potentially enhancing skin absorption . While the C-F bond is stable, thermal decomposition releases toxic Hydrogen Fluoride (HF).
-
Unknown Toxicity: In the absence of LD50 data, this substance must be handled as a Band 3 Compound (Potent/Toxic) until proven otherwise.
Predicted Hazard Profile (SAR Analysis)
| Hazard Class | GHS Category (Est.) | H-Statement (Inferred) | Mechanism of Action |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation | Lipophilic interaction with dermal lipids. |
| Serious Eye Damage | Category 2A | H319: Causes serious eye irritation | Solvent-like action on mucous membranes. |
| STOT - Single Exposure | Category 3 | H335: May cause respiratory irritation | Dust/vapor inhalation triggers mucosal inflammation. |
| Acute Toxicity (Oral) | Category 4 | H302: Harmful if swallowed | Systemic absorption via GI tract (common in propiophenones). |
PPE Selection Matrix
Standard laboratory PPE (coat, glasses) is insufficient for unknown fluorinated intermediates.
Glove Selection Logic
Critical Insight: Ketones (e.g., Acetone used for cleaning) permeate standard Nitrile gloves rapidly. If this compound is dissolved in a ketone solvent, Nitrile is compromised.
| Operation | Primary Glove | Secondary Glove (Liner) | Rationale |
| Solid Weighing | Nitrile (5 mil) | None | Protection against dry powder contact. |
| Solution Handling | Nitrile (Double, 4 mil + 4 mil) | None | "Sacrificial" outer layer allows immediate removal upon splash. |
| Spill Cleanup | Silver Shield / Laminate | Nitrile (Inner) | Laminates provide broad chemical resistance ( >480 min) against aromatics/ketones. |
| High Exposure | Butyl Rubber | None | Required if dissolved in aggressive ketone solvents. |
Respiratory & Body Protection[2][3][4][5][6]
-
Primary Barrier: Certified Chemical Fume Hood (Face Velocity: 80–100 fpm).
-
Secondary Barrier (If hood unavailable/spill): Full-face respirator with OV/P100 cartridges (Organic Vapor + HEPA).
-
Why P100? To capture fine particulates during weighing.
-
Why OV? To capture vapors if the ketone has appreciable volatility.
-
-
Body: Tyvek® lab coat (closed front) is preferred over cotton for scale-up (>10g) to prevent fabric saturation.
Operational Protocols
Visual Workflow: PPE Decision Hierarchy
This logic gate ensures you select the correct protection based on the state of matter.
Caption: Decision logic for selecting PPE based on physical state and solvent compatibility.
Safe Weighing & Transfer Protocol (Anti-Static)
The Risk: Substituted propiophenones are organic solids that often accumulate static charge, leading to "flying powder" and aerosolization.
-
Engineering Control: Place the balance inside the fume hood.
-
Static Elimination: Use an Ionizing Bar or Polonium anti-static brush near the weighing boat.
-
Why? Fluorinated aromatics are often "fluffy" crystals. Static discharge can disperse potent dust onto the user's cuffs.
-
-
Technique:
-
Tare the weighing boat.
-
Add solid using a long-handled spatula (keeps hands away from source).
-
Immediately seal the receiving vessel before removing it from the hood.
-
Wipe the exterior of the vessel with a Kimwipe dampened in ethanol to remove invisible dust traces.
-
Emergency & Disposal Procedures
Spill Response (Solid)
-
Isolate: Mark the area. Do not create a draft (turn off nearby fans).
-
PPE Up: Wear P100 respirator and double nitrile gloves.
-
Clean:
-
Do NOT dry sweep (creates dust).
-
Cover spill with wet paper towels (ethanol or water) to dampen.
-
Scoop up damp material into a wide-mouth jar.
-
-
Decontaminate: Wash surface with soap and water x3.
Waste Disposal
Crucial Classification: This material contains Fluorine .
-
Stream: Halogenated Organic Waste .
-
Do NOT mix with acid waste (risk of unexpected chemistry).
-
Labeling: Must explicitly state "Contains Fluorinated Organics" to alert downstream incinerator operators (fluorine requires scrubbers to prevent HF release).
References & Authority
The following sources ground the safety logic applied above.
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press.[3]
-
Occupational Safety and Health Administration (OSHA). Chemical Sampling Information: Fluorides.
-
Ansell Chemical Protection Guide. (Reference for permeation times of ketones vs. nitrile).
-
PubChem Compound Summary. 4'-Fluoropropiophenone (Analogous Structure Safety Data).
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
